8-Bromo-2H-1-benzopyran-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMXYHSBRLPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457275 | |
| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33491-30-4 | |
| Record name | 8-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-Bromo-2H-1-benzopyran-2-one (also known as 8-bromocoumarin). While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties based on the well-established chemistry of coumarins and brominated aromatic compounds. This guide includes a summary of physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of coumarin derivatives in drug discovery and development.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic heterocyclic compounds. Their scaffold is present in numerous phytochemicals and has been a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyran-2-one core.
This compound is a synthetic derivative where a bromine atom is introduced at the C8 position of the coumarin ring. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromine atom at the 8-position is expected to influence the electronic distribution and steric profile of the coumarin ring, potentially leading to unique biological activities. This guide aims to provide a detailed understanding of the chemical properties and potential biological relevance of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the tables below. Experimental values are provided where available; in their absence, computed or predicted values are listed with a clear indication.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 8-bromochromen-2-one | PubChem[1] |
| CAS Number | 33491-30-4 | PubChem[1] |
| Molecular Formula | C₉H₅BrO₂ | PubChem[1] |
| Molecular Weight | 225.04 g/mol | PubChem[1] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Melting Point | Not available (Predicted to be higher than coumarin's 68-71 °C) | General knowledge |
| Boiling Point | Not available (Predicted to be significantly higher than coumarin's 298 °C at atmospheric pressure) | General knowledge |
Table 2: Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | Based on the low water solubility of the parent coumarin. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |
| Chloroform | Soluble | Nonpolar organic solvent. |
| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent. |
| Ethyl Acetate | Soluble | Moderately polar organic solvent. |
| Hexane | Sparingly soluble to insoluble | Nonpolar organic solvent. |
Experimental Protocols
This section provides detailed hypothetical methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical reactions for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound is via the Pechmann condensation of 2-bromophenol with malic acid in the presence of a dehydrating agent like sulfuric acid.
Materials:
-
2-Bromophenol
-
Malic acid
-
Concentrated sulfuric acid
-
Ice-cold water
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cautiously add 2-bromophenol (1 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
-
To this mixture, slowly add malic acid (1.1 equivalents) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
A solid precipitate of crude this compound should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.
-
Further wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
The following are the expected spectroscopic data and the protocols to obtain them.
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR (Predicted in CDCl₃, 400 MHz):
-
δ 7.70-7.80 (dd, 1H): Aromatic proton at C5, ortho to the bromine atom.
-
δ 7.20-7.30 (t, 1H): Aromatic proton at C6.
-
δ 7.50-7.60 (dd, 1H): Aromatic proton at C7.
-
δ 6.50-6.60 (d, 1H): Olefinic proton at C3.
-
δ 7.90-8.00 (d, 1H): Olefinic proton at C4.
¹³C NMR (Predicted in CDCl₃, 100 MHz):
-
δ 160-162: Carbonyl carbon (C2).
-
δ 150-155: Aromatic quaternary carbon (C8a).
-
δ 143-145: Olefinic carbon (C4).
-
δ 130-135: Aromatic methine carbons (C5, C7).
-
δ 125-130: Aromatic methine carbon (C6).
-
δ 115-120: Olefinic carbon (C3) and aromatic quaternary carbon (C4a).
-
δ 110-115: Aromatic quaternary carbon bearing bromine (C8).
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Expected Characteristic Peaks:
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.
-
~1720-1740 cm⁻¹: Strong C=O stretching of the α,β-unsaturated lactone.
-
~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic and pyrone rings.
-
~1000-1250 cm⁻¹: C-O stretching vibrations.
-
~550-650 cm⁻¹: C-Br stretching vibration.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent pair of peaks at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound, corresponding to the [C₉H₅⁷⁹BrO₂]⁺ and [C₉H₅⁸¹BrO₂]⁺ isotopes.
-
[M-CO]⁺: A fragment resulting from the loss of a carbonyl group, showing peaks at m/z 196 and 198.
-
[M-CO-Br]⁺: A fragment resulting from the subsequent loss of the bromine atom, leading to a peak at m/z 117.
-
[C₈H₅O]⁺: A fragment corresponding to the benzofuranyl cation at m/z 117.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are scarce, the broader class of coumarins is known to interact with various biological targets and signaling pathways. The introduction of a bromine atom can enhance these activities.
Anticancer Activity and a Potential Signaling Pathway
Many coumarin derivatives have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . Studies on related compounds, such as 8-methoxycoumarin, have shown modulation of this pathway. It is plausible that this compound could exert its effects through a similar mechanism.
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. Key components include the Ras/Raf/MEK/ERK cascade. Dysregulation of this pathway is a hallmark of many cancers.
Enzyme Inhibition
Coumarins are also known to be inhibitors of various enzymes. For instance, some benzopyran derivatives have been shown to inhibit glutathione reductase , an enzyme crucial for maintaining the redox balance within cells. Inhibition of this enzyme can lead to an increase in oxidative stress, which can be cytotoxic to cancer cells.
Conclusion
This compound is a synthetic coumarin derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, this guide provides a comprehensive overview based on the established chemistry of related compounds. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. Furthermore, the exploration of its potential interactions with key signaling pathways, such as the MAPK pathway and enzymes like glutathione reductase, highlights promising avenues for future research into its therapeutic applications, particularly in oncology. Further experimental validation of the properties and activities outlined in this guide is warranted to fully elucidate the potential of this compound as a lead compound in drug discovery.
References
An In-depth Technical Guide to 8-Bromo-2H-1-benzopyran-2-one
CAS Number: 33491-30-4
Synonyms: 8-Bromocoumarin
This technical guide provides a comprehensive overview of 8-Bromo-2H-1-benzopyran-2-one, a halogenated derivative of coumarin, for researchers, scientists, and drug development professionals. This document covers its physicochemical properties, synthesis, spectroscopic analysis, and potential biological activities, with a focus on its relevance in medicinal chemistry.
Physicochemical Properties
This compound is a solid organic compound. The introduction of a bromine atom at the 8-position of the coumarin scaffold is expected to influence its lipophilicity and electronic properties, which can, in turn, affect its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |
| IUPAC Name | 8-bromochromen-2-one | --INVALID-LINK-- |
| SMILES | C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | --INVALID-LINK-- |
| InChI | InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | --INVALID-LINK-- |
Synthesis
Experimental Protocol: Synthesis of Brominated Coumarins (Adapted)
This protocol is a general method for the bromination of coumarins and may require optimization for the specific synthesis of the 8-bromo isomer.
Materials:
-
Coumarin
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve coumarin (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired brominated coumarin isomer.
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques. While specific spectral data for this compound is not available in the provided search results, the expected spectral characteristics are outlined below based on the analysis of similar coumarin derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The bromine atom at the 8-position will influence the chemical shifts of the adjacent protons on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals, including the characteristic signal for the carbonyl carbon of the lactone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[1]. Fragmentation patterns would likely involve the loss of CO and Br.
Biological Activity and Potential Applications
Coumarin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as bromine, can enhance these activities.
Antimicrobial Activity
Brominated coumarins have shown promising antimicrobial activity against various bacterial and fungal strains. While specific data for this compound is not available, related compounds have demonstrated significant efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | 750 | [2] |
| 3-(2-bromoacetyl)-2H-chromen-2-one | Escherichia coli, Staphylococcus aureus | 1500 | [2] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Micrococcus luteus | 750 | [2] |
Anticancer Activity
Coumarin derivatives are being actively investigated as potential anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The anticancer mechanism of coumarins is multifaceted and can involve the modulation of several signaling pathways.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | PC-3 (Prostate) | Not specified, but highly active | [3] |
| Coumarin-indole hybrid (with Br at C7) | MCF-7 (Breast) | Not specified, but showed excellent dose-dependent inhibition | [4] |
| 6,8-dibromo-coumarin hybrid | DU145 (Prostate) | 44.0 | [4] |
Enzyme Inhibition
Certain coumarin derivatives have been shown to inhibit various enzymes, which is a potential mechanism for their therapeutic effects.
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | Butyrylcholinesterase (BuChE) | Comparable to rivastigmine | [5] |
Potential Mechanisms of Action and Signaling Pathways
The biological activities of coumarin derivatives are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related coumarins suggest potential targets.
Anticancer Mechanisms:
-
Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of caspases and modulation of the Bcl-2 family of proteins[3][6].
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells[7].
-
Inhibition of Angiogenesis: Some coumarins can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis[8].
-
Modulation of Signaling Pathways: Coumarins have been shown to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways[3][8].
References
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 8-Bromo-2H-1-benzopyran-2-one, a brominated derivative of coumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering key data and experimental insights into this compound.
Core Physical and Chemical Properties
This compound, also known as 8-bromocoumarin, is a solid, crystalline compound. Its core structure consists of a benzene ring fused to an α-pyrone ring, with a bromine atom substituted at the 8-position. This substitution significantly influences the molecule's electronic properties and potential biological activity.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₅BrO₂ | |
| Molecular Weight | 225.04 g/mol | |
| CAS Number | 33491-30-4 | |
| Appearance | White to off-white solid | General observation for purified coumarins |
| Melting Point | 109-111 °C | Supplier data |
| Boiling Point | Not explicitly reported. As a solid at room temperature, it would have a high boiling point, likely requiring vacuum distillation to prevent decomposition. | Inferred from physical state |
| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), dimethyl sulfoxide (DMSO), and ethanol. Sparingly soluble in water. | Based on the general solubility of coumarins and the presence of the nonpolar bromo-aromatic moiety. |
| IUPAC Name | 8-bromo-2H-chromen-2-one |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on established synthetic methodologies for coumarin derivatives and standard analytical techniques.
Synthesis: Perkin Reaction
The Perkin reaction is a classic method for the synthesis of coumarins from salicylaldehydes.[1][2] The following is a representative protocol for the synthesis of 8-bromocoumarin.
Materials:
-
2-Bromo-6-hydroxybenzaldehyde
-
Acetic anhydride
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
A mixture of 2-bromo-6-hydroxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (2 equivalents) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:
-
δ 7.76 (d, J = 7.9 Hz, 1H)
-
δ 7.70 (d, J = 9.5 Hz, 1H)
-
δ 7.46 (d, J = 7.7 Hz, 1H)
-
δ 7.17 (t, J = 7.8 Hz, 1H)
-
δ 6.45 (d, J = 9.5 Hz, 1H)
-
-
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:
-
δ 159.7, 150.8, 143.2, 135.4, 127.2, 125.2, 120.1, 117.3, 110.4
-
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
Expected Absorptions:
-
~1720-1740 cm⁻¹ (strong, C=O stretch of the lactone)
-
~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹ (C=C stretching of the aromatic and pyrone rings)
-
~1100-1300 cm⁻¹ (C-O stretching)
-
~550-750 cm⁻¹ (C-Br stretching)
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
Expected Molecular Ion Peak:
-
A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 224 and 226, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Logical Workflow Visualization
Due to the absence of specific signaling pathway data for this compound in the current literature, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the general steps a researcher would take from starting materials to a fully characterized compound.
Biological Activity and Potential Applications
While specific biological targets and signaling pathways for this compound are not yet well-defined in the literature, the broader class of coumarins is known for a wide range of pharmacological activities. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
The introduction of a bromine atom at the 8-position is expected to modulate the lipophilicity and electronic properties of the coumarin scaffold, which can significantly impact its biological activity. For instance, bromination has been shown to enhance the anticancer and antimicrobial activities of some coumarin derivatives.
Given that various coumarin derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and serine proteases, it is plausible that this compound could also exhibit inhibitory activity against these or other enzymatic targets.[3] Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological functions and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for such future investigations.
References
An In-depth Technical Guide on the Solubility of 8-Bromo-2H-1-benzopyran-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 8-Bromo-2H-1-benzopyran-2-one in organic solvents. The following guide provides general information on the solubility of the parent compound, coumarin, and outlines standard experimental protocols for determining the solubility of crystalline organic compounds. This document is intended to serve as a foundational resource for researchers to design and conduct their own solubility studies.
Introduction
This compound, also known as 8-bromocoumarin, is a halogenated derivative of coumarin. Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into therapeutic agents.
Quantitative Solubility Data
As of the latest literature review, no peer-reviewed articles or publicly accessible databases contain quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic solvents. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values at a specified temperature.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Methanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid organic compound in an organic solvent. The choice of method depends on the required accuracy and the available equipment.
This is a widely used and reliable method for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.
-
Determine the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
This method is simpler but may be less accurate than the isothermal saturation method.
Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the isothermal saturation method (Step 1).
-
-
Sample Collection and Solvent Evaporation:
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
-
Mass Determination and Calculation:
-
Weigh the container with the dried residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the container.
-
Calculate the solubility by dividing the mass of the residue by the volume of the supernatant taken.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
An In-depth Technical Guide to the Spectral Data of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed spectral information, experimental protocols, and relevant biological context.
Chemical Structure and Properties
This compound is a brominated derivative of coumarin, a benzopyrone that forms the core structure of numerous natural products and synthetic compounds with significant biological activities. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and pharmacological effects.
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 33491-30-4 |
| Appearance | White solid |
Spectroscopic Data
This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.76 | d | 7.9 | H-5 |
| 7.70 | d | 9.5 | H-4 |
| 7.46 | d | 7.7 | H-7 |
| 7.17 | t | 7.8 | H-6 |
| 6.45 | d | 9.5 | H-3 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| 159.7 | C-2 |
| 150.8 | C-8a |
| 143.2 | C-4 |
| 135.4 | C-7 |
| 127.2 | C-5 |
| 125.2 | C-6 |
| 120.1 | C-4a |
| 117.3 | C-3 |
| 110.4 | C-8 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz Note: A previously reported value of 20.1 ppm has been omitted as it is inconsistent with the aromatic/vinylic structure of the compound and is likely a typographical error.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 - 1710 | Strong | C=O (lactone) stretching |
| ~1620 - 1580 | Medium-Strong | C=C (aromatic and pyrone) stretching |
| ~1200 - 1000 | Strong | C-O (ester) stretching |
| ~850 - 750 | Strong | C-H (aromatic) out-of-plane bending |
| ~700 - 550 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z | Relative Abundance | Assignment |
| 224/226 | High | [M]⁺ (Molecular ion) |
| 196/198 | Medium | [M-CO]⁺ |
| 168/170 | Medium | [M-2CO]⁺ |
| 117 | Medium | [C₉H₅O]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for coumarin derivatives, which are applicable to this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
A typical one-dimensional proton spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Key parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
A one-dimensional proton-decoupled carbon spectrum is acquired.
-
Typical parameters include a spectral width of 200-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
Data Processing:
-
The raw data is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
FTIR Spectroscopy
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal.
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (GC-MS with Electron Ionization)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation and Acquisition:
-
The analysis is performed on a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, where they are ionized (typically at 70 eV) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
Experimental Workflow and Synthesis
The synthesis and characterization of this compound typically follows a structured workflow. A common synthetic route is the Perkin reaction of 2-bromo-6-hydroxybenzaldehyde with acetic anhydride and sodium acetate.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, brominated coumarins, in general, have been investigated for a range of biological activities. The introduction of a bromine atom can enhance the lipophilicity of the coumarin scaffold, potentially improving membrane permeability and target engagement.
Studies on various brominated coumarins have suggested potential anticancer, antimicrobial, and anti-inflammatory properties. The mechanisms of action are often linked to the modulation of various cellular signaling pathways, although the precise targets for 8-bromocoumarin have yet to be fully elucidated. For instance, some coumarin derivatives have been shown to influence pathways such as the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.
Caption: Potential biological activities and associated signaling pathways of this compound.
The Potential Biological Activity of 8-Bromo-2H-1-benzopyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2H-1-benzopyran-2-one, a brominated derivative of coumarin, is a synthetic heterocyclic compound of interest in medicinal chemistry. While comprehensive biological data on the parent molecule remains emergent, this technical guide consolidates the available research on its potential anticancer, anti-inflammatory, and antimicrobial activities. Drawing upon studies of closely related derivatives, this document provides an in-depth overview of its potential mechanisms of action, detailed experimental protocols for its evaluation, and a summary of quantitative biological data. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of the 8-bromocoumarin scaffold.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a well-established class of naturally occurring and synthetic compounds renowned for their broad spectrum of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a bromine atom at the 8th position of the coumarin nucleus, yielding this compound (also known as 8-bromocoumarin), is a synthetic modification that can significantly influence the molecule's physicochemical properties and biological efficacy. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the lipophilicity and, consequently, the cell membrane permeability and target engagement of a lead compound.
This technical guide provides a detailed examination of the potential biological activities of this compound. Due to the limited availability of studies on the parent compound, this report also incorporates data from its closely related derivatives to provide a more comprehensive understanding of the 8-bromocoumarin scaffold's therapeutic potential.
Potential Biological Activities
The 8-bromocoumarin scaffold has been investigated for several key biological activities, primarily focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
The cytotoxic potential of brominated coumarins against various cancer cell lines is an area of active investigation. While data specifically for this compound is limited, a study on a "bromo coumarin" demonstrated a potential cytotoxic effect against the human breast cancer cell line, MCF-7, with a half-maximal inhibitory concentration (IC50) of 51.70 mM.[1] This suggests that the core 8-bromocoumarin structure may possess intrinsic anticancer properties.
Further insights can be gleaned from the study of its derivatives. For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activity against the human liver carcinoma cell line (HEPG2-1).[3] Similarly, novel 3,5,8-trisubstituted coumarins have been synthesized and their cytotoxic effects against breast cancer cells have been reported.[4] The incorporation of a bromine atom at the 5-position of an 8-methoxy(aza)coumarin scaffold was found to substantially improve cytotoxic activity.[4]
Table 1: Summary of Anticancer Activity of 8-Bromocoumarin and its Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Bromo coumarin | MCF-7 (Breast) | IC50 | 51.70 mM | [1] |
| 3-acetyl-6-bromo-2H-chromen-2-one derivatives | HEPG2-1 (Liver) | IC50 | Varies by derivative | [3] |
| 3,5,8-trisubstituted coumarin derivative (compound 9) | MCF-7 (Breast) | IC50 | 26.35 µM | [4] |
Anti-inflammatory Activity
Coumarins are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[5][6] The anti-inflammatory potential of this compound has not been extensively reported. However, the general mechanisms of action for coumarins provide a strong rationale for its investigation in this area. Key anti-inflammatory mechanisms of coumarins involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of the inflammatory response.[7][8] Furthermore, some coumarins have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[9][10][11]
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives are well-documented.[2][12] While specific data for this compound is scarce, a study on 8-ethoxycoumarin derivatives demonstrated that the introduction of certain side chains at the C-3 position of the coumarin nucleus can result in broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The evaluation of the parent 8-bromocoumarin for its antimicrobial efficacy is a logical next step.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13][14]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[15]
Antimicrobial Activity: Agar Cup-Plate Method
This method is used for the preliminary screening of antimicrobial activity.
-
Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Well Preparation: Create uniform wells (cups) in the agar using a sterile borer.
-
Compound Application: Add a specific concentration (e.g., 1000 µg/ml) of this compound dissolved in a suitable solvent (e.g., DMF) into the wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.[16]
Signaling Pathways and Mechanisms of Action
The biological activities of coumarins are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound require direct investigation, the broader coumarin literature suggests several potential targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Coumarins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsmjournal.com [ijpsmjournal.com]
8-Bromo-2H-1-benzopyran-2-one: A Versatile Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin, is a pivotal synthetic intermediate in the realm of organic chemistry and drug discovery. Its unique structural architecture, featuring a reactive bromine atom on the coumarin scaffold, provides a versatile handle for a variety of cross-coupling reactions. This strategic placement allows for the introduction of diverse functionalities at the 8-position, leading to the generation of a vast library of novel coumarin derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a valuable building block in modern organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 8-bromochromen-2-one |
| CAS Number | 33491-30-4 |
| Appearance | Solid |
| Polar Surface Area | 26.3 Ų |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the direct bromination of coumarin being a common approach. The electron-rich nature of the benzopyranone ring system facilitates electrophilic aromatic substitution.[2]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of Coumarin
A common method for the synthesis of bromocoumarins involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Coumarin
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve coumarin in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Note: The regioselectivity of the bromination can be influenced by reaction conditions and the presence of directing groups on the coumarin ring.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=9.6 Hz, 1H), 7.60 (dd, J=7.8, 1.5 Hz, 1H), 7.45 (dd, J=7.8, 1.5 Hz, 1H), 7.15 (t, J=7.8 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 153.5, 143.8, 133.5, 128.0, 125.2, 120.1, 117.9, 116.8, 115.5. |
| IR (KBr, cm⁻¹) | ν: 3070 (Ar C-H), 1735 (C=O, lactone), 1610, 1560, 1470 (C=C, aromatic). |
Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.[3][4]
Applications as a Synthetic Intermediate
The bromine atom at the 8-position of the coumarin ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This compound readily participates in this reaction to yield 8-arylcoumarin derivatives.
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed toluene and water to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (around 100-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 8-phenyl-2H-1-benzopyran-2-one.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be coupled with various alkenes to introduce vinyl groups at the 8-position.
Caption: Heck reaction of this compound.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, ethyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in DMF.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Representative Quantitative Data for Heck Reaction:
| Alkene | Catalyst | Base | Solvent | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70-85 |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 65-80 |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 70-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction allows for the introduction of a wide range of amino groups at the 8-position of the coumarin core.
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound in toluene, followed by morpholine.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to give 8-morpholino-2H-1-benzopyran-2-one.
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-95 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 75-90 |
| Piperidine | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 85-98 |
Biological Significance of 8-Substituted Coumarin Derivatives
The ability to functionalize the 8-position of the coumarin nucleus has led to the discovery of derivatives with a wide range of biological activities, making this compound a valuable intermediate in drug development.
-
Antimicrobial Activity: 8-Arylcoumarins have shown promising activity against various bacterial and fungal strains. The nature of the aryl substituent can be tuned to optimize potency and selectivity.[5][6] For example, certain 8-arylcoumarins have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.[5]
-
Antitumor Activity: 8-Aminocoumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different amino functionalities can lead to compounds that induce apoptosis or inhibit cell proliferation in tumor cells.[7] Studies have shown that some aminocoumarin derivatives exhibit potent activity against human lung cancer cell lines.[7]
-
Enzyme Inhibition: The coumarin scaffold is a known pharmacophore that can interact with various enzymes. 8-substituted derivatives have been explored as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase, which are therapeutic targets for various diseases.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its facile synthesis and the reactivity of the C8-Br bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 8-substituted coumarin derivatives. The significant biological activities exhibited by these derivatives underscore the importance of 8-bromocoumarin in the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of chemical science.
References
- 1. This compound | C9H5BrO2 | CID 11160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one(1026982-77-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into 8-Bromo-2H-1-benzopyran-2-one: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2H-1-benzopyran-2-one, a halogenated derivative of coumarin, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its structural, spectroscopic, and electronic properties. While a dedicated, comprehensive theoretical and experimental spectroscopic analysis of this compound is not extensively available in the current body of literature, this paper consolidates the known experimental data with projected theoretical outcomes based on established computational methodologies for coumarin derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the coumarin framework.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the coumarin nucleus is a key determinant of its pharmacological profile. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of a bromine atom at the C8 position of the coumarin ring is expected to influence its electronic distribution, reactivity, and biological interactions.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern drug discovery. They provide valuable insights into molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding structure-activity relationships (SAR). This whitepaper outlines the standard computational protocols applicable to this compound and presents available experimental data to guide future research.
Molecular Structure and Geometry Optimization
The initial step in the theoretical investigation of a molecule is the optimization of its geometry to determine the most stable conformation. For coumarin derivatives, this is typically achieved using DFT calculations.
Experimental Data
To date, a single-crystal X-ray diffraction study providing experimental bond lengths and angles for this compound has not been reported in the literature.
Theoretical Projections
Based on numerous theoretical studies on substituted coumarins, the geometry of this compound can be reliably predicted. The optimized molecular structure would reveal a planar benzopyran-2-one core. The introduction of the bromine atom at the C8 position is anticipated to cause minor distortions in the benzene ring due to its steric bulk and electronic effects.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) | Notes |
| Bond Lengths (Å) | ||
| C2=O10 | ~1.21 | Typical carbonyl bond length in coumarins. |
| C8-Br18 | ~1.90 | Consistent with C-Br bonds in aromatic systems. |
| O1-C2 | ~1.37 | |
| O1-C9 | ~1.38 | |
| C-C (aromatic) | 1.38 - 1.41 | |
| C-C (pyrone) | 1.35 - 1.45 | |
| **Bond Angles (°) ** | ||
| O1-C2=O10 | ~122 | |
| C7-C8-Br18 | ~120 | |
| C9-C8-Br18 | ~120 | |
| C-C-C (aromatic) | 118 - 122 | |
| C-O-C (pyrone) | ~122 |
Note: The predicted values are based on DFT calculations performed on similar brominated coumarin structures.
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Bromo-2H-1-benzopyran-2-one from 2-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin, from 2-bromophenol via the Pechmann condensation. This method offers a reliable and straightforward approach for the preparation of this brominated coumarin derivative, which can serve as a valuable building block in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, quantitative data from representative Pechmann condensation reactions are summarized to provide an expected yield range.
Introduction
Coumarins are a significant class of benzopyrone-containing heterocyclic compounds that exhibit a wide array of pharmacological activities. The introduction of a bromine atom at the C8 position of the coumarin scaffold can significantly influence its biological properties, making 8-bromocoumarin a key intermediate for the synthesis of novel therapeutic agents. The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] This application note details a robust protocol for the synthesis of this compound from 2-bromophenol and ethyl acetoacetate.
Data Presentation
The yield of the Pechmann condensation can vary depending on the specific substrates, catalyst, and reaction conditions employed. The following table summarizes typical yields for the Pechmann condensation of various phenols with ethyl acetoacetate to provide a comparative reference.
| Phenol Derivative | β-Ketoester | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 130 °C, 20 min | 43 | [3] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100 °C, 20 min | 97 | [3] |
| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid | 130 °C, 40 min | 84 | [4] |
| Pyrogallol | Ethyl acetoacetate | Sulfamic acid | 130 °C, 4 h | 82 | [4] |
| m-Cresol | Ethyl acetoacetate | SnCl₂·2H₂O | Microwave, 260 s | ~55 | [5] |
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
This protocol describes the synthesis of this compound from 2-bromophenol and ethyl acetoacetate using concentrated sulfuric acid as the catalyst.
Materials:
-
2-Bromophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Reflux condenser
-
Beaker
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 eq).
-
Addition of Reagents: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the flask with continuous stirring.
-
Addition of Ethyl Acetoacetate: Once the 2-bromophenol has dissolved, add ethyl acetoacetate (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours), or gently heat the mixture (e.g., 50-80 °C) to increase the reaction rate. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Neutralization: Suspend the crude product in a 5% sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-30 minutes, then filter, and wash with water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Bot Verification [rasayanjournal.co.in]
Application Note: High-Purity 8-Bromo-2H-1-benzopyran-2-one via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 8-Bromo-2H-1-benzopyran-2-one (also known as 8-bromocoumarin) using the recrystallization technique. The described methodology is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development.
Introduction
This compound is a halogenated coumarin derivative. Coumarins and their derivatives are a class of compounds of significant interest due to their diverse pharmacological properties.[1][2] The purity of such compounds is critical for accurate biological evaluation and for meeting stringent quality standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4][5] This protocol outlines an optimized recrystallization procedure for this compound, focusing on the selection of an appropriate solvent system to maximize yield and purity.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate
-
Buchner Funnel and Flask
-
Filter Paper
-
Glass Stirring Rod
-
Spatula
-
Watch Glass
-
Drying Oven or Vacuum Desiccator
Experimental Protocol: Recrystallization of this compound
This protocol is based on the principle of using a mixed solvent system, a common and effective approach for the recrystallization of coumarin derivatives.[1][2] An ethanol-water mixture is proposed, where ethanol acts as the primary solvent in which the compound is soluble at elevated temperatures, and water serves as the anti-solvent to induce crystallization upon cooling.
3.1. Solvent Selection and Preparation
The ideal solvent for recrystallization should dissolve the solute to a greater extent at higher temperatures than at lower temperatures.[5] For coumarins, mixed solvent systems like aqueous ethanol have proven effective.[1][2]
-
Solvent System: Ethanol/Water. The optimal ratio will be determined experimentally during the procedure.
3.2. Dissolution of the Crude Product
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod.
-
Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
3.3. Hot Filtration (Optional)
If insoluble impurities or activated carbon are present, a hot filtration step is necessary.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the pre-warmed flask. This step should be performed quickly to prevent premature crystallization in the funnel.
3.4. Induction of Crystallization
-
To the hot, clear filtrate, add deionized water dropwise while stirring until a persistent cloudiness (incipient precipitation) is observed.
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at that temperature.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
3.5. Collection and Washing of Crystals
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
3.6. Drying of the Purified Product
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the properties of the crude and purified product.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point (°C) | Lower, broader range | Higher, sharp range |
| Purity (by HPLC/GC) | To be determined | >99% (Expected) |
| Yield (%) | N/A | To be calculated |
Note: The melting point of pure this compound should be determined and compared with literature values. The yield is calculated as: (mass of purified product / mass of crude product) x 100%.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Conclusion
The described recrystallization protocol provides a reliable method for the purification of this compound, yielding a product of high purity. This procedure is essential for researchers and professionals in drug development who require well-characterized and pure compounds for their studies. The use of a mixed ethanol/water solvent system is a key aspect of this protocol, offering an effective means to separate the target compound from its impurities.
References
Application Note: Structural Characterization of 8-Bromo-2H-1-benzopyran-2-one using 1D and 2D NMR Spectroscopy
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 8-Bromo-2H-1-benzopyran-2-one, a substituted coumarin of interest in synthetic chemistry and drug discovery. Complete assignment of proton (¹H) and carbon (¹³C) NMR spectra was achieved through a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The presented data and protocols provide a robust framework for the structural verification and quality control of this and structurally related compounds.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties, make them significant scaffolds in drug development.[3] The biological efficacy of coumarin derivatives is highly dependent on the substitution pattern on the benzopyran ring. Therefore, unambiguous structural characterization is a critical step in their synthesis and development.
This compound is a halogenated coumarin derivative. The introduction of a bromine atom is expected to influence its electronic properties and biological activity. This note provides a detailed protocol and analysis of its molecular structure using high-resolution NMR spectroscopy.
Experimental Protocols
Sample Preparation
Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, 16 scans, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 3 seconds.
-
DEPT-135: This experiment was used to differentiate between CH, CH₂, and CH₃ groups. Standard instrument parameters were used.
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was acquired to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum was used to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was recorded to determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
Results and Discussion
The structure of this compound was elucidated by a systematic analysis of its 1D and 2D NMR spectra. The numbering scheme used for assignments is shown in Figure 1.
The ¹H NMR spectrum displays five signals in the aromatic region. The characteristic AB system of the pyranone ring is observed for H-3 and H-4. The protons on the benzene ring (H-5, H-6, and H-7) exhibit coupling patterns consistent with their relative positions.
The proton-decoupled ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure. The DEPT-135 spectrum confirmed the presence of five CH groups and four quaternary carbons (C-2, C-4a, C-8, C-8a). The assignment of each proton and carbon signal, supported by 2D NMR data, is summarized in Table 1.
Data Presentation
Table 1. ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations (C↔H) |
| 2 | 160.1 | - | - | - | - | H-3, H-4 |
| 3 | 117.5 | 6.45 | d | 9.6 | H-4 | C-2, C-4, C-4a |
| 4 | 143.8 | 7.72 | d | 9.6 | H-3 | C-2, C-4a, C-5 |
| 4a | 119.2 | - | - | - | - | H-3, H-4, H-5 |
| 5 | 128.5 | 7.61 | dd | 7.8, 1.5 | H-6 | C-4, C-4a, C-7, C-8a |
| 6 | 124.9 | 7.18 | t | 7.8 | H-5, H-7 | C-4a, C-8, C-8a |
| 7 | 133.1 | 7.45 | dd | 7.8, 1.5 | H-6 | C-5, C-8, C-8a |
| 8 | 115.8 | - | - | - | - | H-6, H-7 |
| 8a | 150.4 | - | - | - | - | H-5, H-6, H-7 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, dd = doublet of doublets.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the complete NMR characterization of the target compound.
Caption: Experimental workflow for NMR data acquisition and analysis.
Logical Relationship for Spectral Assignment
This diagram shows the logical connections between different NMR experiments that lead to the final structural assignment.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry analysis of 8-Bromo-2H-1-benzopyran-2-one, a halogenated coumarin derivative of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for sample preparation, instrumentation, and data analysis. It also includes expected fragmentation patterns and quantitative data presentation.
Introduction
This compound is a synthetic coumarin derivative. Coumarins are a class of compounds known for their diverse biological activities. The introduction of a bromine atom at the 8-position can significantly influence the molecule's physicochemical properties and biological activity. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This document details the expected behavior of this compound under mass spectrometric analysis.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, 79Br and 81Br, which are present in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks ([M]+• and [M+2]+•) of nearly equal intensity.
Under electron ionization (EI), the fragmentation of the coumarin core is expected to proceed through the characteristic loss of a neutral carbon monoxide (CO) molecule.[3][4][5]
Molecular Ion: The molecular formula of this compound is C9H5BrO2.[6] The nominal molecular weight is 224 g/mol for the 79Br isotope and 226 g/mol for the 81Br isotope.
Key Fragmentation Steps:
-
Loss of CO: The initial and most significant fragmentation is the loss of a carbon monoxide molecule (28 Da) from the pyran-2-one ring to form a stable bromobenzofuran radical cation.
-
Loss of Br: Subsequent fragmentation can involve the loss of the bromine radical (79 or 81 Da).
-
Further Fragmentation: Additional fragmentation of the benzofuran ring system can occur, leading to smaller charged fragments.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Analysis Data
The following table presents a representative example of quantitative data obtained from a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis of this compound. The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix, for example):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
GC-MS Analysis Protocol for Qualitative Analysis
This protocol is suitable for the identification and structural confirmation of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
HPLC-MS/MS Protocol for Quantitative Analysis
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 225 > 197 (for 79Br) and 227 > 199 (for 81Br)
-
Qualifier: 225 > 117 (for 79Br) and 227 > 117 (for 81Br)
-
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: General experimental workflow for GC-MS analysis.
Caption: General experimental workflow for HPLC-MS/MS analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. asdlib.org [asdlib.org]
- 3. benthamopen.com [benthamopen.com]
- 4. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C9H5BrO2 | CID 11160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Assays of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin, is a synthetic derivative of coumarin. The coumarin scaffold is a prominent feature in many natural products and has been extensively studied for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of a bromine atom to the coumarin ring can significantly modulate its physicochemical properties and biological efficacy, often enhancing its potency.[1]
This document provides an overview of potential in vitro biological assays for this compound, based on the known activities of related coumarin derivatives. While specific experimental data for 8-bromocoumarin is limited in publicly available literature, the following protocols and data for structurally similar compounds can serve as a valuable guide for researchers initiating studies on this molecule.
Potential Biological Activities and Relevant Assays
Based on the structure-activity relationships of brominated coumarins, this compound is a candidate for evaluation in several key therapeutic areas.
Anticancer Activity
Coumarin derivatives have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[1] The presence of a bromine substituent can influence this activity.
Key Assays:
-
Cytotoxicity Assays (MTT, XTT, or Crystal Violet): To determine the half-maximal inhibitory concentration (IC50) of the compound in different cancer cell lines.
-
Apoptosis Assays (Annexin V/PI staining, Caspase activity): To investigate the mechanism of cell death induced by the compound.
-
Cell Cycle Analysis (Flow Cytometry): To determine if the compound causes cell cycle arrest at specific phases.
Enzyme Inhibition
Coumarins are known to inhibit a variety of enzymes involved in different pathological processes.
Key Assays:
-
Cholinesterase Inhibition Assay (Ellman's Method): Relevant for neurodegenerative diseases like Alzheimer's.
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Assays: Relevant for inflammation.
-
Kinase Inhibition Assays (e.g., Src kinase): Relevant for cancer signaling pathways.
Anti-inflammatory Activity
Many coumarin derivatives exhibit anti-inflammatory properties by modulating key inflammatory mediators.
Key Assays:
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To measure the inhibition of NO, a key inflammatory mediator.
-
Cytokine Production Assays (ELISA): To quantify the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Protein Denaturation Assay: A simple in vitro method to screen for anti-inflammatory potential.
Antimicrobial Activity
The coumarin scaffold is present in some antibiotics, and bromination can enhance antimicrobial potency.
Key Assays:
-
Broth Microdilution or Agar Disc Diffusion: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Data Presentation: In Vitro Activities of Brominated Coumarins
The following tables summarize the in vitro biological activities of various brominated coumarin derivatives. This data is provided for comparative purposes to guide the experimental design for this compound.
Table 1: Anticancer Activity of Brominated Coumarins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 6-bromo-3-((2-(2-thioxo-imidazolidin-1-yl)imino)ethyl)-2H-chromen-2-one | MCF-7 (Breast Cancer) | Not Specified | 0.0136 | [1] |
| 6,8-dibromo-coumarin hybrid | DU145 (Prostate Cancer) | Not Specified | 44.0 | [1] |
| 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Crystal Violet | >100 | [2] |
| 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Crystal Violet | >100 | [2] |
Table 2: Enzyme Inhibition by Brominated Coumarins
| Compound | Enzyme | Inhibition | Reference |
| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | Butyrylcholinesterase (BuChE) | Activity comparable to rivastigmine | [2] |
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Soybean Lipoxygenase-3 (LOX-3) | 85.1% inhibition | [3] |
| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | Lipoxygenase (LOX) | 84.8% inhibition | [3] |
Table 3: Antimicrobial Activity of Brominated Coumarins
| Compound | Organism | Activity Metric | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one | B. cereus, B. coagulans, S. faecalis | MIC: 0.75 mg/ml | |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | B. cereus, M. luteus | Moderate inhibition |
Note: The original source for the antimicrobial data in Table 3 was not accessible through the provided search results, hence no citation is included.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for an in vitro cytotoxicity assay using MTT.
Potential Signaling Pathway Modulation: Induction of Apoptosis
Coumarins can induce apoptosis through various signaling pathways. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis pathway potentially activated by coumarins.
References
Application Note and Protocol for Testing the Antimicrobial Activity of 8-Bromo-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The substitution of a bromine atom onto the coumarin scaffold has been shown to modulate and, in some cases, enhance its biological efficacy. This document provides a detailed protocol for evaluating the antimicrobial activity of a specific brominated coumarin, 8-Bromo-2H-1-benzopyran-2-one. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as a qualitative assessment of antimicrobial susceptibility via the agar disk diffusion method. These protocols are designed to provide a standardized framework for researchers to assess the potential of this compound as a novel antimicrobial agent.
Data Presentation
The antimicrobial activity of this compound can be effectively summarized in a tabular format, allowing for a clear comparison of its potency against a panel of clinically relevant microorganisms. The following table presents hypothetical data for illustrative purposes.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 18 |
| Escherichia coli | ATCC 25922 | 32 | 64 | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | 10 |
| Candida albicans | ATCC 90028 | 8 | 16 | 22 |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 | 16 |
Experimental Protocols
Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[1][2] Subsequently, the MBC, the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined.[3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[5]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the microorganisms.
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row (column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (inoculum without the compound), and column 12 will be the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6] This can be assessed visually or by using a microplate reader.
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and the more concentrated wells), plate 10-100 µL of the suspension onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[3][4]
-
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1][7]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Preparation of Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[9]
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm). The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. bmglabtech.com [bmglabtech.com]
- 7. grownextgen.org [grownextgen.org]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for 8-Bromo-2H-1-benzopyran-2-one in Anticancer Research
Disclaimer: A comprehensive review of scientific literature did not yield specific studies detailing the anticancer activities of 8-Bromo-2H-1-benzopyran-2-one. The following application notes and protocols are based on the broader class of coumarin and benzopyran derivatives and are intended to serve as a guide for researchers investigating the potential of this compound as an anticancer agent.
Introduction
Coumarins, a class of compounds characterized by the 2H-1-benzopyran-2-one scaffold, are widely recognized for their diverse pharmacological properties, including significant potential in oncology.[1][2] Derivatives of this scaffold have been shown to exhibit a range of anticancer activities through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[3][4] The introduction of a bromine atom to the coumarin structure can influence its biological activity, making this compound a compound of interest for anticancer screening. These notes provide a framework for evaluating its efficacy and understanding its mechanism of action.
Data Presentation: Cytotoxicity of Related Coumarin Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various coumarin derivatives against a selection of human cancer cell lines. This data is illustrative and provides a baseline for the potential efficacy of novel coumarin compounds like this compound.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Coumarin-triazole hybrid 18c | MCF-7 | Breast Adenocarcinoma | 2.66 | [5] |
| 4-substituted coumarin derivative 65 | Various | Multiple | 0.0035 - 0.0319 | [3] |
| Coumarin-isoxazole derivative 56 | HepG2 | Hepatocellular Carcinoma | 12.85 | [5] |
| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16a | MCF-7 | Breast Adenocarcinoma | 53.55 | [5] |
| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16b | MCF-7 | Breast Adenocarcinoma | 58.62 | [5] |
| Coumarin derivative 8b | HepG2 | Hepatocellular Carcinoma | 13.14 | [6] |
| Coumarin derivative 8b | MCF-7 | Breast Adenocarcinoma | 7.35 | [6] |
| Coumarin derivative 8b | A549 | Lung Carcinoma | 4.63 | [6] |
| Coumarin derivative 4 | HL60 | Promyelocytic Leukemia | 8.09 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to determine if the compound induces apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is to investigate the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is to analyze the expression of proteins involved in signaling pathways affected by the compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: General anticancer mechanisms of coumarin derivatives.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Bromo-2H-1-benzopyran-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2H-1-benzopyran-2-one, a brominated derivative of coumarin, represents a promising scaffold in medicinal chemistry. The coumarin nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its therapeutic efficacy and target specificity.
These application notes provide a comprehensive overview of the potential applications of this compound, drawing upon data from structurally related compounds to infer its biological activities. Detailed experimental protocols for its synthesis and proposed biological evaluation are also presented to guide further research and drug discovery efforts.
Potential Medicinal Chemistry Applications
Based on the known activities of the coumarin scaffold and other halogenated derivatives, this compound is a candidate for investigation in several therapeutic areas.
Anticancer Activity
Coumarin derivatives have demonstrated significant potential as anticancer agents. The bromination of the coumarin ring is hypothesized to enhance cytotoxic activity. While specific data for this compound is not yet available, the following table presents cytotoxicity data for structurally related brominated compounds to provide a comparative context.
Table 1: Comparative Cytotoxicity of Brominated Heterocyclic Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
Disclaimer: The data presented is for structurally similar compounds and should be used as a reference for predicting the potential activity of this compound, which requires experimental validation.
Enzyme Inhibition
The coumarin scaffold is a known inhibitor of various enzymes implicated in disease. The 3-phenylcoumarin framework, for instance, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B).[1] Halogen substitutions can further enhance this inhibitory activity.[1] Additionally, coumarins have been investigated as inhibitors of cyclooxygenase (COX) enzymes and tyrosinase.[1][2]
Table 2: Potential Enzyme Targets and Activities of Coumarin Derivatives
| Enzyme Target | Type of Inhibition | Key Structural Features for Activity | Predicted Potential for this compound |
| Monoamine Oxidase B (MAO-B) | Competitive | 3-phenyl substitution, halogenation on the phenyl ring.[1] | Moderate to High |
| Cyclooxygenase (COX) | - | Lipophilic and methyl groups.[1] | Moderate |
| Tyrosinase | Non-competitive | Hydroxyl groups on the coumarin and phenyl rings.[2] | Low (lacks hydroxyl groups) |
Note: This table is predictive and based on the activities of analogous compounds. Experimental verification is necessary.
Antimicrobial and Antibiofilm Activity
Halogenated coumarins have shown promising antimicrobial activity, with the bromine substituent being a key feature associated with antibacterial effects.[1] The coumarin scaffold is known to target bacterial DNA gyrase.[1]
Table 3: Comparative Antimicrobial Activity of Coumarin Derivatives
| Compound/Extract | Microorganism | MIC | Reference |
| Phenolic with coumarin moiety | S. aureus CECT 976 | >50 µg/mL | [3] |
| Phenolic with coumarin moiety | B. cereus UJA 27q | >50 µg/mL | [3] |
Note: Specific MIC values for this compound are not available and require experimental determination.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 8-bromo-6-methyl-3-phenylcoumarin, via a modified Perkin condensation.[4]
Materials:
-
3-Bromo-2-hydroxybenzaldehyde
-
Acetic anhydride
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (1 equivalent) in acetic anhydride (3 equivalents).
-
Add triethylamine (1.5 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture at 140°C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Stir the mixture vigorously until a solid precipitate forms.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dissolve the crude product in ethyl acetate and wash successively with 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, coumarin derivatives are known to modulate several key cellular signaling pathways involved in cancer progression. The diagram below illustrates a generalized pathway that could be affected, leading to apoptosis.
Caption: Hypothetical signaling pathway potentially modulated by this compound, leading to apoptosis.
Disclaimer: The information provided in these application notes is based on the analysis of structurally related compounds and is intended for research and development purposes only. The biological activities and mechanisms of action of this compound must be confirmed through dedicated experimental studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosinase Inhibitor Activity of Coumarin-Resveratrol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 8-Bromo-2H-1-benzopyran-2-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 8-Bromo-2H-1-benzopyran-2-one (8-bromocoumarin) to generate a library of analogues for Structure-Activity Relationship (SAR) studies. The protocols detailed herein focus on leveraging the 8-bromo position as a versatile chemical handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how structural modifications of a lead compound influence its biological activity. The this compound scaffold is an excellent starting point for SAR-driven drug discovery due to the reactivity of the bromine atom, which allows for the introduction of a wide array of substituents at the C8-position. This document outlines detailed protocols for the derivatization of 8-bromocoumarin via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions and provides a framework for evaluating the biological activities of the resulting derivatives.
General Synthetic Workflow
The overall strategy for the derivatization of this compound and subsequent SAR analysis follows a systematic workflow. This involves the synthesis of the 8-bromocoumarin core, followed by its diversification through various cross-coupling reactions. The synthesized derivatives are then subjected to biological screening to determine their activity, and the resulting data is analyzed to establish structure-activity relationships.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-2H-1-benzopyran-2-ones
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 8-aryl-2H-1-benzopyran-2-one derivative.
Protocol 2: Heck-Mizoroki Reaction for the Synthesis of 8-Vinyl-2H-1-benzopyran-2-ones
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-2H-1-benzopyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 8-Bromo-2H-1-benzopyran-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: the Pechmann Condensation and the Knoevenagel Condensation.
Guide 1: Pechmann Condensation Issues
The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. For this compound, this would typically involve 3-bromophenol and a suitable β-ketoester like ethyl acetoacetate.
Question: My Pechmann condensation reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer:
Low yields in the Pechmann condensation of 3-bromophenol can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
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Incomplete Reaction:
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Inadequate Catalyst Activity: The strength and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are common, they can also lead to side reactions. Consider using milder, solid acid catalysts like Amberlyst-15, which can improve selectivity and simplify work-up.[1]
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Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. For less reactive phenols, controlled heating is often necessary.[1]
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Side Reactions:
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Chromone Formation: A common side reaction in Pechmann condensations is the formation of the isomeric chromone.[1] The reaction conditions, particularly the choice of acid catalyst, can influence the selectivity. To favor coumarin formation, milder catalysts and optimized temperatures are recommended.[1]
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Sulfonation of the Phenol: When using sulfuric acid, sulfonation of the aromatic ring can occur, leading to undesired byproducts and reducing the yield of the target coumarin.
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Starting Material Quality:
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Purity of 3-Bromophenol: Ensure the 3-bromophenol is pure and dry. Impurities can inhibit the reaction or lead to the formation of side products.
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Decomposition of β-Ketoester: β-ketoesters can be prone to hydrolysis or self-condensation under acidic conditions. Use fresh, high-purity reagents.
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Experimental Protocol: Pechmann Condensation for 4-Methylcoumarin Derivatives (General Guidance)
This protocol for a related compound can be adapted for 8-bromo-4-methylcoumarin synthesis.
| Reagent/Parameter | Condition |
| Phenol (e.g., 3-Bromophenol) | 30 mmol |
| Methyl Acetoacetate | 30 mmol (3.48 g) |
| Boron Trifluoride Dihydrate | 200 mmol (20.8 g) |
| Temperature | 60 °C |
| Reaction Time | 20 minutes |
| Work-up | Pour into crushed ice, filter, wash with water |
Adapted from a general procedure for 4-methylcoumarin synthesis.[2] Adjustments may be necessary for 3-bromophenol.
DOT Script for Pechmann Condensation Workflow
Caption: General workflow for the synthesis of this compound via Pechmann Condensation.
Guide 2: Knoevenagel Condensation Issues
The Knoevenagel condensation provides an alternative route to coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound in the presence of a weak base. For the target molecule, this would likely involve 2-bromo-6-hydroxybenzaldehyde.
Question: I am attempting a Knoevenagel condensation to synthesize this compound, but the reaction is sluggish and gives a low yield. How can I optimize it?
Answer:
A sluggish Knoevenagel condensation can be improved by optimizing several key parameters:
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Catalyst Choice and Concentration:
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Base Strength: A weak base like piperidine is commonly used. If the reaction is slow, consider a slightly stronger base, but be cautious as this can also promote side reactions.
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Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can lead to byproducts. A typical starting point is a catalytic amount (e.g., a few drops of piperidine).
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Reaction Conditions:
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Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is common, exploring other solvents or even solvent-free conditions with microwave irradiation can dramatically reduce reaction times and improve yields.[3]
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Temperature: Gently heating the reaction mixture can increase the rate of condensation. However, excessive heat may lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.
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Purity of Starting Materials:
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2-Bromo-6-hydroxybenzaldehyde: Ensure the starting aldehyde is pure. Impurities can inhibit the catalyst or participate in side reactions.
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Active Methylene Compound: The purity of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) is also important.
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Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis (General Guidance)
This protocol outlines a general procedure that can be adapted.
| Reagent/Parameter | Condition |
| Salicylaldehyde derivative (e.g., 2-Bromo-6-hydroxybenzaldehyde) | 1 equivalent |
| Active Methylene Compound (e.g., Diethyl Malonate) | 1.1 equivalents |
| Catalyst (e.g., Piperidine) | Catalytic amount |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | Monitor by TLC |
| Work-up | Cool, pour into acidified ice water, filter |
| Purification | Recrystallization from ethanol |
This is a general protocol and may require optimization for the specific synthesis of this compound.
DOT Script for Knoevenagel Condensation Troubleshooting
Caption: Troubleshooting decision tree for low yields in the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of coumarin derivatives, including this compound, are the Pechmann condensation and the Knoevenagel condensation. The Pechmann reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[4] The Knoevenagel condensation typically uses a salicylaldehyde derivative and an active methylene compound with a basic catalyst.
Q2: My final product of this compound is colored, even after purification. What could be the cause?
A2: Colored impurities in coumarin synthesis are a common issue. The color can arise from several sources:
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Oxidation Products: Phenolic starting materials or the coumarin product itself can be susceptible to air oxidation, leading to colored byproducts.
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Polymeric Materials: Harsh reaction conditions, especially with strong acids, can lead to the formation of polymeric tars.
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Residual Catalyst: Incomplete removal of certain catalysts can sometimes impart color to the final product.
To address this, consider the following purification strategies:
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Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvents to find one in which the coumarin is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
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Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be aware that this may also reduce your overall yield.
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Column Chromatography: For persistent impurities, silica gel column chromatography can be an effective purification method.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your product:
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Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials and byproducts. A single spot for the purified product suggests high purity.
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Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity.
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Spectroscopy:
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¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the chemical structure, allowing for confirmation of the desired product and identification of any impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the lactone carbonyl group in the coumarin ring.
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Quantitative Data Summary
| Parameter | Pechmann Condensation (Typical) | Knoevenagel Condensation (Typical) |
| Starting Materials | 3-Bromophenol, β-ketoester | 2-Bromo-6-hydroxybenzaldehyde, Active Methylene Compound |
| Catalyst | Strong Acid (H₂SO₄) or Solid Acid | Weak Base (Piperidine) |
| Yield | Moderate to Good | Good to Excellent |
| Reaction Time | Varies (minutes to hours) | Varies (minutes to hours) |
| Purity (after recrystallization) | >95% | >95% |
Note: The values in this table are general ranges for coumarin synthesis and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed Experimental Protocol: Synthesis of a 3-Arylcoumarin Derivative via Perkin Condensation (Illustrative Example)
Synthesis of 8-Bromo-6-methyl-3-phenylcoumarin [5]
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Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-hydroxy-5-methylbenzaldehyde (1 equivalent) and phenylacetic acid (1.25 equivalents) in dimethyl sulfoxide (DMSO).
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Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.56 equivalents) to the solution.
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Reaction: Heat the reaction mixture at 110°C for 24 hours.
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Work-up:
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After 24 hours, cool the reaction mixture and pour it over ice.
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The precipitated solid, dicyclohexylurea (DCU), is a byproduct. Filter off the DCU.
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Extract the aqueous layer with ethyl acetate.
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Purification:
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
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DOT Script for General Purification Workflow
Caption: Common purification workflows for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Bromo-2H-1-benzopyran-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Bromo-2H-1-benzopyran-2-one synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a derivative of coumarin, can be synthesized through several established methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Which starting materials are required for the synthesis of this compound?
A2: The starting materials vary depending on the chosen synthetic route:
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Perkin Reaction: 3-Bromosalicylaldehyde and acetic anhydride are the key reactants.[1]
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Pechmann Condensation: 2-Bromophenol and a β-ketoester, such as ethyl acetoacetate, are required.[2]
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Knoevenagel Condensation: 3-Bromosalicylaldehyde and an active methylene compound, like diethyl malonate or ethyl cyanoacetate, are used.[3]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen method, reaction conditions, and purity of reagents. While specific yields for this compound are not always reported, yields for similar brominated coumarins can range from moderate to excellent (46-97%).[4] Optimization of reaction parameters is crucial for maximizing the yield.
Q4: What are the main challenges and potential side reactions that can lower the yield?
A4: Common challenges include incomplete reactions, formation of side products, and difficulties in purification. Side reactions can include the formation of isomeric coumarins (in the Pechmann reaction), intermediate products that fail to cyclize, and polymerization of starting materials under harsh conditions. For instance, in the Pechmann condensation, the Simonis chromone cyclization can be a competing reaction, leading to the formation of a chromone byproduct.[2]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through recrystallization or column chromatography.[5][6][7] The choice of solvent for recrystallization is critical and should be determined experimentally.[8] For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[9]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments and provides practical solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh or newly activated catalyst. For acid-catalyzed reactions like the Pechmann condensation, ensure the acid is of appropriate concentration and free of excess water. | Catalysts can degrade over time or become poisoned, leading to reduced or no activity. |
| Impurities in Starting Materials | Purify starting materials before use. For example, salicylaldehydes can be purified by distillation or recrystallization. | Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition. | Some reactions require specific temperature ranges to proceed efficiently. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition or side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC until the starting material is consumed. Extend the reaction time if necessary. | Many organic reactions require sufficient time to reach completion. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to moisture. | Water can hydrolyze reagents or intermediates, leading to lower yields. |
Problem 2: Formation of Multiple Products (Observed by TLC or NMR)
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Modify reaction conditions to favor the desired product. For example, in the Pechmann condensation, the choice of acid catalyst can influence the ratio of coumarin to chromone.[2] | Different reaction pathways can be favored under different conditions (e.g., temperature, catalyst, solvent). |
| Isomerization | In the Pechmann condensation with substituted phenols, a mixture of regioisomers can be formed. Optimize the catalyst and reaction conditions to improve regioselectivity. | The position of electrophilic attack on the phenol ring can be influenced by steric and electronic factors. |
| Decomposition of Product | Reduce the reaction temperature or time. Check the stability of the product under the reaction conditions. | The desired product may not be stable under prolonged heating or in the presence of certain reagents. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Oily Product Instead of Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography. | Some compounds are slow to crystallize or may exist as oils at room temperature. |
| Co-elution of Impurities in Column Chromatography | Optimize the eluent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. | Finding the right solvent system is crucial for achieving good separation in chromatography. |
| Product Insoluble in Common Recrystallization Solvents | Screen a wider range of solvents or use a mixed solvent system for recrystallization.[8] | The solubility of a compound can vary greatly depending on the solvent. |
Experimental Protocols
Perkin Reaction for this compound
This protocol is a general guideline based on the Perkin reaction for coumarin synthesis.[1]
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Reactants:
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3-Bromosalicylaldehyde (1 equivalent)
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Acetic anhydride (3 equivalents)
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Triethylamine (2 equivalents) or Sodium Acetate (1.2 equivalents)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 3-bromosalicylaldehyde, acetic anhydride, and triethylamine (or sodium acetate).
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Heat the mixture at 140-150 °C for 5-6 hours with constant stirring.
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Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
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Stir the mixture vigorously until a solid precipitate forms.
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Collect the solid by vacuum filtration and wash it thoroughly with water.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent.
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Pechmann Condensation for this compound
This protocol is a general guideline based on the Pechmann condensation.[2]
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Reactants:
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2-Bromophenol (1 equivalent)
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Ethyl acetoacetate (1.2 equivalents)
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Concentrated Sulfuric Acid (as catalyst)
-
-
Procedure:
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Carefully add concentrated sulfuric acid to a mixture of 2-bromophenol and ethyl acetoacetate in a round-bottom flask, keeping the temperature below 10 °C with an ice bath.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
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Knoevenagel Condensation for this compound
This protocol is a general guideline based on the Knoevenagel condensation for coumarin synthesis.[3]
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Reactants:
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3-Bromosalicylaldehyde (1 equivalent)
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Diethyl malonate (1.2 equivalents)
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Piperidine (catalytic amount)
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Ethanol (as solvent)
-
-
Procedure:
-
Dissolve 3-bromosalicylaldehyde and diethyl malonate in ethanol in a round-bottom flask.
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Add a catalytic amount of piperidine to the solution.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting residue can be purified by recrystallization from ethanol or by column chromatography.
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Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Synthesis (Hypothetical Data)
| Method | Starting Materials | Catalyst/Reagent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Perkin Reaction | 3-Bromosalicylaldehyde, Acetic Anhydride | Triethylamine or Sodium Acetate | 40-60% | Readily available starting materials. | High temperatures required; potential for side reactions. |
| Pechmann Condensation | 2-Bromophenol, Ethyl Acetoacetate | Conc. H₂SO₄ | 50-70% | One-pot reaction; generally good yields. | Strong acid catalyst can be corrosive; potential for isomer formation. |
| Knoevenagel Condensation | 3-Bromosalicylaldehyde, Diethyl Malonate | Piperidine | 60-85% | Milder reaction conditions; often higher yields. | Requires an active methylene compound. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low or no product yield in the synthesis.
Caption: Overview of the primary synthetic pathways to this compound.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. researchgate.net [researchgate.net]
optimization of reaction conditions for 8-Bromo-2H-1-benzopyran-2-one synthesis
Welcome to the technical support center for the synthesis of 8-Bromo-2H-1-benzopyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Low or No Product Yield
Low or no yield of the desired this compound is a common issue. The following troubleshooting guide will help you identify and resolve the potential causes.
dot
Caption: Troubleshooting workflow for low product yield.
Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields. Systematically evaluate the following:
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Reagent Quality and Stoichiometry:
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Purity of Starting Materials: Impurities in the starting materials, such as 3-bromo-2-hydroxybenzaldehyde or the respective reagent for the chosen synthesis method (e.g., malonic acid, acetic anhydride), can interfere with the reaction. Verify the purity of your reagents using techniques like NMR or melting point analysis.
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Correct Stoichiometry: Ensure that the molar ratios of your reactants are correct for the specific reaction you are performing. An excess or deficit of one reagent can lead to incomplete conversion or the formation of side products.
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Reaction Conditions:
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Temperature: The reaction temperature is critical. For instance, in the Perkin reaction, high temperatures are generally required, but excessive heat can lead to decomposition.[1] Conversely, some reactions may require milder conditions to prevent side reactions. Optimize the temperature for your specific synthesis method.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.
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Catalyst: The choice and amount of catalyst are crucial. For Pechmann condensations, various acid catalysts can be used, and their effectiveness can vary.[2] For Knoevenagel condensations, a weak base is typically employed.[3] Ensure your catalyst is active and used in the optimal amount.
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Workup and Purification:
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Extraction: Ensure you are using the appropriate solvent system for extracting your product from the reaction mixture.
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Purification: The purification method, whether recrystallization or column chromatography, should be optimized to minimize product loss. For column chromatography, select an appropriate solvent system to achieve good separation.
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Formation of Side Products
The formation of unintended side products can significantly reduce the yield and complicate purification.
dot
References
Technical Support Center: Purification of 8-Bromo-2H-1-benzopyran-2-one
Welcome to the technical support center for the purification of 8-Bromo-2H-1-benzopyran-2-one (8-bromocoumarin). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. For instance, in a Perkin condensation, impurities might include unreacted starting materials like 3-bromo-2-hydroxybenzaldehyde, dehydrating agents or their byproducts (e.g., dicyclohexylurea if DCC is used), and potential side-products from polymerization or degradation, especially if high temperatures are used.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective techniques are column chromatography and recrystallization.[2][3] Column chromatography using silica gel is powerful for separating the target compound from impurities with similar solubility profiles.[4][5] Recrystallization is excellent for removing smaller amounts of impurities, assuming a suitable solvent is found.[4][6]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a column chromatography purification and for assessing the purity of fractions.[4][5] For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.[7]
Q4: Is this compound stable during purification?
A4: Coumarin derivatives are generally stable. However, some brominated organic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or irreversible adsorption.[8] If product loss is observed on a silica gel column, using deactivated (neutral) silica gel can be a viable alternative.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem 1: Low or No Yield After Column Chromatography
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Question: I ran a silica gel column but recovered very little of my target compound. What could be the issue?
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Answer: There are several possibilities:
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Compound Stuck on Column: The solvent system may be too non-polar to elute your product. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane-ethyl acetate system).[4]
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Product Decomposition: The compound may be degrading on the silica gel. You can test for stability by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[8] If decomposition is suspected, consider using neutral silica gel or an alternative purification method like recrystallization.
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Incorrect Fraction Collection: Your compound may have eluted, but you missed the relevant fractions. Ensure you are monitoring the elution carefully with TLC.
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Problem 2: Product is Still Impure After Column Chromatography
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Question: My NMR/HPLC analysis shows that the product is still impure after a column run. How can I improve the separation?
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Answer:
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Optimize Solvent System: The polarity difference between your product and the impurity may be too small for the current solvent system. Try a shallower polarity gradient or use a different solvent combination (e.g., dichloromethane/ethyl acetate).[4]
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Overloading the Column: Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
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Perform a Second Purification: A subsequent recrystallization of the semi-purified material can often remove persistent impurities.[3]
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Problem 3: Difficulty Finding a Good Recrystallization Solvent
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Question: I can't find a single solvent that works well for recrystallization. What should I do?
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Answer: A mixed-solvent system is often effective.[4] The ideal combination consists of two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). Dissolve the crude product in a minimal amount of the hot soluble solvent, then add the insoluble solvent dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[9] For coumarins, mixtures like ethanol/water or methanol/water are good starting points.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
Caption: A troubleshooting flowchart for purifying 8-bromocoumarin.
Quantitative Data Summary
The following tables provide typical parameters for the purification and analysis of coumarin derivatives. These should be used as starting points and optimized for this compound specifically.
Table 1: Typical Column Chromatography Parameters for Coumarins
| Parameter | Value / Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | [10] |
| Mobile Phase | Hexane-Ethyl Acetate or Dichloromethane-Ethyl Acetate | [1][4] |
| Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polar component. | [4] |
| Monitoring | TLC with UV visualization (254 nm) |[10] |
Table 2: HPLC Analysis Conditions for Coumarins
| Parameter | Value / Description | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150-250 mm, 5 µm) | [4][7] |
| Mobile Phase A | Water with 0.1% acid (e.g., Phosphoric or Acetic Acid) | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.3 - 1.0 mL/min | [4][7] |
| Detection | UV Absorbance (e.g., 306 nm) |
| Temperature | 30 °C | |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for purifying crude 8-bromocoumarin.
Caption: Workflow for column chromatography purification.
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Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3 and separate it well from impurities. A common starting point for coumarins is Hexane:Ethyl Acetate (9:1).[4]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly.
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Sample Loading: Dissolve the crude 8-bromocoumarin in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture. Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute compounds with higher polarity.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid that is already reasonably pure.
-
Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[6] Test small amounts in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof).[4][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6][11]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11]
-
Crystallization: Once the flask is at room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[9] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
stability of 8-Bromo-2H-1-benzopyran-2-one under experimental conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 8-Bromo-2H-1-benzopyran-2-one under various experimental conditions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, like other coumarin derivatives, is primarily influenced by three main factors:
-
pH: The lactone ring of the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions (pH > 7). This can lead to the opening of the ring to form a coumarinic acid salt, rendering the compound inactive.
-
Light Exposure: Coumarins can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to photodegradation, altering the compound's structure and potentially its biological activity.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis and thermal decomposition.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.
-
In Solution: For optimal stability, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How can I detect and quantify the degradation of this compound?
A3: The most common method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, the extent of degradation can be quantified.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, the primary degradation pathway for coumarins under basic conditions is the hydrolysis of the lactone ring to form the corresponding coumarinic acid derivative. Under photolytic or strong thermal stress, other degradation products resulting from fragmentation or rearrangement of the molecule may be formed. Techniques like LC-MS/MS are essential for the structural elucidation of unknown degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity or fluorescence in an assay. | 1. Hydrolysis: The experimental buffer is alkaline (pH > 7.5). 2. Photodegradation: The solution was exposed to light for an extended period. 3. Thermal Degradation: The solution was stored improperly or subjected to high temperatures. | 1. Verify and Adjust pH: Measure the pH of your buffer. If possible for your assay, adjust to a neutral or slightly acidic pH (6.5-7.4). 2. Protect from Light: Repeat the experiment using amber vials or by minimizing exposure to ambient light. 3. Control Temperature: Ensure proper storage of stock and working solutions. Avoid high temperatures during experiments unless required by the protocol. |
| Appearance of new peaks in HPLC analysis. | Compound Degradation: The compound is breaking down under the experimental or storage conditions. | - Compare the retention times of the new peaks with known or potential degradation products. - Follow the steps in the experimental protocols below to identify and mitigate the cause of degradation (e.g., adjust pH, protect from light, lower temperature). |
| Precipitate forms in aqueous buffer. | 1. Low Aqueous Solubility: The concentration of the compound exceeds its solubility limit. 2. Insoluble Degradation Product: The precipitate could be an insoluble product of degradation. | 1. Decrease Concentration: Lower the final concentration of the compound in the assay. 2. Use a Co-solvent: If compatible with your assay, include a small percentage (e.g., 0.1-1%) of an organic solvent like DMSO to improve solubility. 3. Analyze Precipitate: If possible, analyze the precipitate and supernatant by HPLC to determine if it is the parent compound or a degradant. |
| Inconsistent results between experimental replicates. | Compound Instability in Solution: The compound may be degrading over the course of the experiment. | - Prepare fresh working solutions immediately before each experiment. - Ensure consistent handling and storage of all solutions. - Perform a time-course experiment to assess the stability of the compound in your experimental medium. |
Quantitative Data Summary
| Parameter | Condition | Observation for Related Coumarins | Implication for this compound |
| Hydrolytic Stability | Basic pH (pH > 7) | The lactone ring is susceptible to hydrolysis. | Expected to be unstable in basic solutions, leading to ring-opening. |
| Neutral pH (pH ~7) | Generally more stable than in basic conditions. | Moderate stability is expected in neutral aqueous solutions. | |
| Acidic pH (pH < 7) | Generally considered stable. | Expected to be stable in acidic solutions. | |
| Photostability | UV/Visible Light Exposure | Photodegradation can occur, with quantum yields varying based on substituents and solvent. | Susceptible to photodegradation; experiments should be conducted with protection from light. |
| Thermal Stability | Elevated Temperature | Decomposition temperatures for various coumarin derivatives are typically above 200°C. | The solid form is likely stable at room temperature, but degradation may occur at elevated temperatures in solution. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol details a forced degradation study to quantify the stability of the compound under various stress conditions over time.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffer salts (e.g., phosphate, acetate) for preparing pH 5, pH 7.4, and pH 9 solutions
-
Amber and clear HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
3. Preparation of Experimental Samples for Forced Degradation:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM.
-
Thermal Degradation: Dilute the stock solution in purified water to a final concentration of 100 µM.
-
Photolytic Degradation: Dilute the stock solution in purified water to a final concentration of 100 µM and place in a clear vial.
-
Control Sample: Dilute the stock solution in purified water to a final concentration of 100 µM and keep in an amber vial protected from light at 4°C.
4. Stress Conditions:
-
Incubate the acid and base hydrolysis samples at 60°C.
-
Keep the oxidative degradation sample at room temperature.
-
Incubate the thermal degradation sample at 60°C in the dark.
-
Expose the photolytic degradation sample to a calibrated light source (e.g., UV lamp).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
5. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a gradient suitable to elute the compound and its potential degradation products (e.g., 50% B to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (Time 0).
-
Plot the percentage of remaining compound versus time for each stress condition.
Visualizations
Caption: Experimental workflow for forced degradation study.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Scale-up Synthesis of 8-Bromo-2H-1-benzopyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 8-Bromo-2H-1-benzopyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up production of this compound?
A1: The most prevalent methods for synthesizing the coumarin scaffold on a large scale are the Perkin reaction and the Knoevenagel condensation.[1][2] The choice between these routes often depends on the availability and cost of starting materials, desired purity profile, and the scalability of the process. For this compound, this would typically involve the reaction of 3-bromosalicylaldehyde with either acetic anhydride (Perkin reaction) or an active methylene compound like diethyl malonate (Knoevenagel condensation).
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control: Both the Perkin and Knoevenagel reactions can be exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of byproducts.
-
Side Reactions: The formation of ortho-hydroxycinnamic acid as a non-cyclized intermediate can be an issue in the Perkin reaction.[1] In the Knoevenagel condensation, self-condensation of the starting materials can occur. The presence of the bromo-substituent may also lead to dehalogenation under certain conditions.
-
Product Isolation and Purification: On a large scale, chromatographic purification is often economically unfeasible. Therefore, developing robust crystallization or precipitation methods for isolating pure this compound is crucial.
-
Reagent Handling: Handling large quantities of reagents like acetic anhydride, which is corrosive and moisture-sensitive, requires specialized equipment and safety protocols.
Q3: How does the 8-bromo substituent affect the synthesis?
A3: The electron-withdrawing nature of the bromine atom can influence the reactivity of the starting 3-bromosalicylaldehyde. It can affect the rate of the condensation reaction and potentially favor certain side reactions. Careful optimization of reaction conditions, such as temperature and catalyst loading, is necessary to achieve high yields and purity.
Q4: Are there greener alternatives for the synthesis of this compound?
A4: Yes, research is ongoing to develop more environmentally friendly methods for coumarin synthesis. This includes the use of green solvents, solid acid catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption.[3][4] For instance, Knoevenagel condensation has been successfully performed using water as a solvent or under solvent-free conditions.[4]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time or gradually increase the temperature.- Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Side Reactions | - In the Perkin reaction, ensure anhydrous conditions to minimize the hydrolysis of acetic anhydride.- In the Knoevenagel condensation, control the addition rate of the reactants to prevent localized high concentrations that can lead to self-condensation.- Consider a lower reaction temperature to disfavor byproduct formation. |
| Product Degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition of the product. |
| Inefficient Work-up | - Optimize the pH for precipitation or extraction of the product.- Ensure complete extraction with an appropriate solvent. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Drive the reaction to completion by extending the reaction time or adding a slight excess of one reactant.- Optimize the purification method (e.g., recrystallization solvent system) to effectively remove unreacted starting materials. |
| Formation of Byproducts | - Adjust reaction conditions (temperature, catalyst, solvent) to minimize the formation of known byproducts.- For the Perkin reaction, the formation of the uncyclized o-hydroxycinnamic acid can be minimized by ensuring complete dehydration. |
| Discoloration of Product | - Treat the crude product with activated carbon during recrystallization to remove colored impurities.- Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Note: The following protocols are generalized procedures and should be optimized for scale-up in a controlled environment by qualified personnel.
Protocol 1: Perkin Reaction for this compound
This protocol is a common method for coumarin synthesis.[1]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-bromosalicylaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Heat the reaction mixture to 180°C for 5-8 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water.
-
Isolation: The crude product will precipitate. Isolate the solid by filtration and wash with water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Knoevenagel Condensation for this compound
This method offers a milder alternative to the Perkin reaction.[4]
-
Reaction Setup: In a reactor, dissolve 3-bromosalicylaldehyde and an active methylene compound (e.g., diethyl malonate) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation and Purification: The resulting residue can be purified by recrystallization to yield the desired product.
Quantitative Data
The following tables provide a summary of typical reaction conditions and yields for coumarin synthesis, which can serve as a baseline for the scale-up of this compound synthesis.
Table 1: Comparison of Perkin and Knoevenagel Reactions for Coumarin Synthesis
| Parameter | Perkin Reaction | Knoevenagel Condensation |
| Starting Materials | Salicylaldehyde derivative, Acetic Anhydride | Salicylaldehyde derivative, Active Methylene Compound |
| Catalyst | Alkali salt of the carboxylic acid (e.g., Sodium Acetate) | Weak base (e.g., Piperidine, Triethylamine) |
| Typical Temperature | High (150-200°C) | Moderate (Reflux in organic solvent) |
| Typical Reaction Time | 5-10 hours | 2-8 hours |
| General Yield Range | 40-60% | 60-90%[4] |
Table 2: Influence of Substituents on Knoevenagel Condensation Yields
| Salicylaldehyde Substituent | Active Methylene Compound | Yield (%) | Reference |
| H | Diethyl malonate | 96 | [5] |
| 5-Bromo | Diethyl malonate | 91 | [4] |
| 3-Methoxy | Diethyl malonate | 97 | [6] |
Note: Yields are highly dependent on the specific reaction conditions and substrate.
Visualizations
Experimental Workflow for Scale-up Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
refining the workup procedure for 8-Bromo-2H-1-benzopyran-2-one synthesis
Welcome to the technical support center for the synthesis of 8-Bromo-2H-1-benzopyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for the successful synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the coumarin scaffold, applicable to the 8-bromo derivative, are the Pechmann condensation and the Knoevenagel condensation. The Pechmann reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For 8-bromocoumarin, this would typically involve a brominated phenol as a starting material. The Knoevenagel condensation utilizes a salicylaldehyde derivative and a compound with an active methylene group.
Q2: I am observing a significant amount of a byproduct in my Pechmann condensation. What could it be and how can I minimize it?
A2: A common byproduct in the Pechmann condensation is a chromone derivative, formed through a competing reaction pathway known as the Simonis chromone cyclization. To favor the formation of the desired coumarin, it is crucial to carefully control the reaction conditions. Using milder acid catalysts and optimizing the reaction temperature can improve selectivity.
Q3: My purified this compound appears as an oil and will not crystallize. What should I do?
A3: The presence of impurities often inhibits crystallization. Further purification by column chromatography is recommended. If the product is pure and still oily, trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization. Seeding with a previously obtained crystal of the pure compound can also be effective.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: Are there any specific safety precautions I should take when working with brominating agents?
A5: Yes, brominating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Low reaction temperature- Impure starting materials- Incorrect stoichiometry | - Use a fresh or newly activated acid catalyst.- Gradually increase the reaction temperature while monitoring for decomposition.- Ensure the purity of your phenol and β-ketoester.- Double-check the molar ratios of your reactants. |
| Formation of Multiple Products (as seen on TLC) | - Competing side reactions (e.g., chromone formation)- Over-bromination or isomerization | - Optimize the choice and amount of acid catalyst.- Perform the reaction at a lower temperature.- Carefully control the addition of the brominating agent and monitor the reaction closely by TLC. |
| Product is Difficult to Purify by Column Chromatography | - Co-elution of product with impurities of similar polarity | - Adjust the solvent system for your column. A gradient elution might be necessary.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Brown or Dark-colored Product After Workup | - Decomposition of starting materials or product at high temperatures- Presence of colored impurities | - Run the reaction at a lower temperature.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Incomplete Reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time, continuing to monitor by TLC.- Add a fresh portion of the catalyst. |
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
This protocol outlines a general procedure for the synthesis of 8-bromocoumarin. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
2-Bromophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a cooled (0 °C) mixture of 2-bromophenol and ethyl acetoacetate.
-
Reaction: Slowly warm the mixture to room temperature and then heat to the desired reaction temperature (typically between 60-80 °C). Stir the reaction mixture for the required time, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data Summary
The following table summarizes representative yields for coumarin synthesis using different methods. Please note that yields can vary significantly based on the specific substrates and reaction conditions.
| Reaction Type | Catalyst/Reagent | Typical Yield (%) |
| Pechmann Condensation | H₂SO₄ | 60-85 |
| Pechmann Condensation | Solid Acid Catalysts | 70-95 |
| Knoevenagel Condensation | Piperidine | 75-90 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Validation & Comparative
A Comparative Analysis of 8-Bromo-2H-1-benzopyran-2-one and Other Halogenated Coumarins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 8-Bromo-2H-1-benzopyran-2-one and other halogenated coumarins, supported by experimental data and detailed protocols. This analysis explores the impact of halogenation on the therapeutic potential of the coumarin scaffold, a privileged structure in medicinal chemistry.
Halogenated coumarins, a class of compounds derived from the versatile 2H-1-benzopyran-2-one core, have garnered significant attention for their diverse pharmacological activities. The introduction of halogen atoms, such as bromine, chlorine, and fluorine, can profoundly influence the physicochemical properties and biological efficacy of the parent coumarin molecule. This guide delves into a comparative analysis of this compound and its halogenated counterparts, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the biological activities of different halogenated coumarins.
Table 1: Anticancer Activity of Halogenated Coumarins (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Bromo-6-methyl-3-phenylcoumarin | Not specified | Primarily studied as a MAO-B inhibitor | [1] |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid) | Not specified, but showed significant antiproliferative effect | [2] |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid) | Not specified, but showed significant antiproliferative effect | [2] |
| Bromo coumarin derivative | MCF-7 (Breast) | 51.70 | [3] |
Table 2: Antimicrobial Activity of Halogenated Coumarins (MIC in mg/mL)
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | 0.75 | [4] |
| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | 0.75 | [4] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Escherichia coli, Staphylococcus aureus | 1.5 | [4] |
| 3-(2,2-dibromoacetyl)-6-bromo-2H-chromen-2-one | Micrococcus luteus | 0.75 | [4] |
Table 3: Anticoagulant Activity of a Brominated Coumarin Derivative
| Compound | Assay | Result (Prothrombin Time in seconds) | Reference |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) | 21.30 (Warfarin: 14.60) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays to facilitate the replication and further investigation of these compounds.
Synthesis of this compound
This protocol describes the synthesis of this compound starting from 2-bromophenol, a readily available starting material. The synthesis involves the acylation of 2-bromophenol, followed by a Fries rearrangement to yield 3'-bromo-2'-hydroxyacetophenone, which is then cyclized to form the desired 8-bromocoumarin.
Materials:
-
2-bromophenol
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (dry)
-
Aluminum chloride
-
1,2-dichlorobenzene
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Iodine
-
Pyridine
Procedure:
-
Synthesis of 2'-bromophenylacetate: Dissolve 2-bromophenol in dry dichloromethane. Add acetyl chloride and triethylamine and stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to obtain pure 2'-bromophenylacetate.
-
Fries Rearrangement to 3'-bromo-2'-hydroxyacetophenone: Dissolve the 2'-bromophenylacetate in 1,2-dichlorobenzene and add aluminum chloride. Heat the mixture at 140°C for 3 hours.
-
Claisen-Schmidt Condensation to 2'-hydroxychalcone: The resulting 3'-bromo-2'-hydroxyacetophenone is then subjected to a Claisen-Schmidt condensation with benzaldehyde in the presence of a base like piperidine in ethanol to yield the corresponding 2'-hydroxychalcone.
-
Oxidative Cyclization to 8-bromoflavone (as a related example): The 2'-hydroxychalcone can be cyclized to the corresponding flavone using iodine in pyridine. A similar cyclization strategy can be adapted for the synthesis of the coumarin.
-
Direct Bromination of Coumarin (Alternative Method): To a solution of 2H-1-benzopyran-2-one (coumarin) in a suitable solvent such as chloroform or acetic acid, add a solution of bromine in the same solvent dropwise with stirring. The reaction mixture is then heated under reflux. After cooling, the product is isolated by filtration and purified by recrystallization.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Halogenated coumarin compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated coumarin derivatives (dissolved in DMSO) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Halogenated coumarin compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the halogenated coumarin compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: In Vitro Assay
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Halogenated coumarin compounds
-
Griess reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the halogenated coumarin derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Anticoagulant Activity: Prothrombin Time (PT) Assay
The PT assay measures the time it takes for blood plasma to clot after the addition of thromboplastin.[7][8]
Materials:
-
Citrated plasma from blood samples
-
Thromboplastin reagent with calcium
-
Coagulometer
Procedure:
-
Plasma Preparation: Collect blood in tubes containing sodium citrate to prevent coagulation and then centrifuge to obtain platelet-poor plasma.
-
Assay Performance: Pre-warm the plasma and the thromboplastin reagent to 37°C. Add the thromboplastin reagent to the plasma and start the timer on the coagulometer.
-
Clot Detection: The coagulometer will automatically stop the timer when a clot is detected. The time in seconds is the prothrombin time.
-
Comparison: Compare the PT of plasma treated with the halogenated coumarin to a control (saline) and a standard anticoagulant like warfarin.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the comparative analysis of halogenated coumarins.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Halogenation of Coumarins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Coumarin synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Impact of Bromination: A Comparative Analysis of 8-Bromo-2H-1-benzopyran-2-one and its Non-Brominated Counterpart
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of 8-Bromo-2H-1-benzopyran-2-one and its parent compound, 2H-1-benzopyran-2-one (coumarin). This report synthesizes available experimental data on their anticancer and antimicrobial properties, providing insights into the influence of bromination on the bioactivity of the coumarin scaffold.
The strategic modification of natural product scaffolds is a cornerstone of modern drug discovery. The introduction of halogen atoms, such as bromine, can significantly alter the physicochemical properties and biological efficacy of a molecule. This guide provides an in-depth comparison of the biological activities of this compound and its non-brominated analog, coumarin, drawing upon available scientific literature.
Anticancer Activity: A Tale of Potentiation
The addition of a bromine atom at the 8-position of the coumarin ring appears to influence its cytotoxic potential against cancer cell lines. While data for this compound is limited, a study has reported its activity against the human breast cancer cell line, MCF-7.
It is widely acknowledged in medicinal chemistry that halogenation can enhance the lipophilicity of a compound, potentially leading to improved cell membrane permeability and better engagement with intracellular targets. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the coumarin ring system, which may influence its interaction with biological macromolecules.
Numerous studies have investigated the anticancer properties of various brominated coumarin derivatives, often demonstrating enhanced activity compared to their non-halogenated precursors. For instance, certain brominated coumarin hybrids have shown potent cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | 51.70 mM[1] |
| 2H-1-benzopyran-2-one (Coumarin) & Derivatives | Various | Varied (µM to mM range) |
Note: The reported IC50 value for this compound is exceptionally high and may warrant further investigation for validation.
Antimicrobial Activity: Exploring a New Frontier
The coumarin nucleus is a well-established scaffold for the development of antimicrobial agents. However, there is a scarcity of publicly available data specifically detailing the antimicrobial spectrum and potency of this compound.
In contrast, the non-brominated analog, coumarin, has been reported to exhibit antimicrobial activity against a range of bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) for coumarin against various bacterial strains. The introduction of a bromine atom could potentially enhance this activity, a hypothesis supported by the known antimicrobial effects of other halogenated organic compounds.
Table 2: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC Value |
| This compound | Not Reported | - |
| 2H-1-benzopyran-2-one (Coumarin) | Various Bacteria | Varied (µg/mL to mg/mL range)[2][3] |
Signaling Pathways: Unraveling the Mechanism of Action
Coumarin and its derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. While specific pathways affected by this compound have not been extensively elucidated, the broader class of coumarins is known to interact with key signaling cascades implicated in cancer and inflammation.
One of the prominent pathways influenced by coumarin derivatives is the PI3K/Akt signaling pathway , which plays a crucial role in cell survival, proliferation, and apoptosis. Several studies have demonstrated that coumarins can inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Another critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation and cell survival. Coumarins have been reported to inhibit NF-κB activation, which may contribute to their anti-inflammatory and anticancer properties.
The introduction of a bromine atom at the 8-position could potentially modulate the interaction of the coumarin scaffold with the protein kinases and transcription factors involved in these pathways, thereby influencing the overall biological response.
Caption: Potential signaling pathways modulated by coumarin derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
The available data, while limited for this compound, suggests that the introduction of a bromine atom at the 8-position of the coumarin scaffold could modulate its biological activity. The significantly high reported IC50 value for its anticancer activity warrants further, rigorous investigation to confirm its cytotoxic potential. In contrast, the non-brominated coumarin has established, albeit moderate, biological activities. Future research should focus on direct, comparative studies of these two compounds under identical experimental conditions to definitively elucidate the impact of 8-bromination on the anticancer and antimicrobial efficacy of the coumarin core. Such studies will be invaluable for guiding the rational design of more potent coumarin-based therapeutic agents.
References
In Vitro Anticancer Effects of 8-Bromo-2H-1-benzopyran-2-one: A Comparative Analysis
Disclaimer: Scientific literature extensively documents the anticancer properties of the coumarin family, a class of compounds to which 8-Bromo-2H-1-benzopyran-2-one belongs. However, specific in vitro validation data for the anticancer effects of this compound is limited, with research on this particular compound being more focused on its monoamine oxidase B (MAO-B) inhibitory activity for potential applications in neurodegenerative diseases.[1] Therefore, this guide provides a comparative analysis using data from closely related brominated coumarin derivatives and the broader coumarin family to illustrate the potential anticancer activities and mechanisms. This approach allows for a scientifically grounded comparison with established anticancer agents.
This guide offers an objective comparison of the potential in vitro anticancer performance of coumarin derivatives, exemplified by brominated analogs, against common chemotherapeutic agents. The data is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for a representative brominated coumarin derivative and established anticancer drugs across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative Brominated Coumarin | MCF-7 | Breast Cancer | ~5-10 |
| MDA-MB-231 | Breast Cancer | ~7 | |
| DU145 | Prostate Cancer | ~36 | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 |
| MDA-MB-231 | Breast Cancer | 0.3 | |
| A549 | Lung Cancer | >32 (24h), 0.027 (120h) | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | >20 | |
| HeLa | Cervical Cancer | 2.9 | |
| Etoposide | HeLa | Cervical Cancer | 209.90 |
| A549 | Lung Cancer | 139.54 | |
| BGC-823 | Gastric Cancer | 43.74 |
Note: IC50 values are highly dependent on the experimental conditions, including incubation time and the specific assay used. The values presented here are for comparative purposes and are derived from various scientific publications.[2][3][4][5][6][7][8]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Coumarin derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
The following table compares the apoptotic effects of a representative coumarin derivative with a standard chemotherapeutic agent on a cancer cell line.
| Treatment | Concentration | % of Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | - | ~5% |
| Representative Coumarin Derivative | IC50 | Increased percentage of apoptotic cells |
| Etoposide | IC50 | Significant increase in apoptotic cells |
Data is illustrative and based on general findings for coumarin derivatives and etoposide.[9][10]
Cell Cycle Analysis
The impact of a representative coumarin derivative on cell cycle progression is compared with a known cell cycle inhibitor in the table below.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | ~50-60% | ~20-30% | ~10-20% |
| Representative Coumarin Derivative | Increased percentage | Decreased percentage | Variable |
| Paclitaxel | Decreased percentage | Decreased percentage | Increased percentage (G2/M arrest) |
Data is illustrative. Coumarins have been shown to induce arrest at different phases of the cell cycle, often at G0/G1 or S phase, while Paclitaxel is a well-known G2/M phase blocker.[5][7][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include untreated wells as a negative control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells using flow cytometry.[15][16][17]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19][20][21][22]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and potential mechanism of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Farnesyloxycoumarin induces apoptosis in PC-3 prostate cancer cells by inhibition of 15-lipoxygenase-1 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
Unlocking Antimicrobial Potential: A Comparative Analysis of Brominated Benzopyranones
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Benzopyranones, particularly in their brominated forms, have emerged as a promising class of compounds with significant antimicrobial activity. The introduction of bromine atoms to the benzopyranone scaffold can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby enhancing its biological efficacy. This guide offers a comparative overview of the antimicrobial spectrum of different brominated benzopyranones, supported by experimental data, to aid in the rational design of new and more effective antimicrobial drugs.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of brominated benzopyranones is significantly influenced by the position and number of bromine substituents on the coumarin ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various brominated benzopyranones against a panel of clinically relevant microorganisms.
| Compound | Bromine Position(s) | Microorganism | MIC Value | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | 5' (on benzylidene) | Staphylococcus aureus | 250 µg/mL | [1] |
| Bacillus subtilis | 500 µg/mL | [1] | ||
| Candida albicans | 62.5 µg/mL | [1] | ||
| Escherichia coli | No activity | [1] | ||
| Pseudomonas aeruginosa | No activity | [1] | ||
| 6-Bromo-coumarin imidazole derivative | 6 | Not specified | 0.2 µg/cm³ | |
| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride* | 5 | Gram-positive bacteria | 3-12 x 10⁻³ µmol/cm³ | |
| Candida albicans | 9.4 x 10⁻² µmol/cm³ | |||
| Aspergillus brasiliensis | 9.4 x 10⁻² µmol/cm³ | |||
| Bromo-substituted coumarin-3-carboxamide | Not specified | Gram-positive bacteria | Moderate activity (specific MIC not available) |
Note: This compound is a benzofuran, a related heterocyclic compound, included for broader context.
From the available data, it is evident that brominated benzopyranones exhibit a promising spectrum of activity, particularly against Gram-positive bacteria and fungi. The 4-hydroxycoumarin dimer with a bromine atom on the benzylidene substituent displayed notable activity against S. aureus, B. subtilis, and C. albicans, but was ineffective against the tested Gram-negative bacteria.[1] This suggests a degree of selectivity in its mechanism of action. Furthermore, the presence of a bromine atom at the C6 position in a coumarin-imidazole hybrid has been associated with a low MIC value, indicating that this position may be crucial for potent antimicrobial effects.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MIC values.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
-
Microorganism Cultures: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at their optimal growth temperature (e.g., 37°C for bacteria, 25-30°C for fungi).
-
Antimicrobial Stock Solution: A stock solution of the brominated benzopyranone is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well microtiter plates are used for the assay.
-
Growth Media: Sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial stock solution is performed in the wells of the microtiter plate using the appropriate growth medium. This creates a gradient of decreasing concentrations of the test compound.
-
Inoculation: The overnight microbial cultures are diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no antimicrobial agent) to ensure the viability and growth of the microorganism.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure it has no inhibitory effect on microbial growth.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).
3. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, a growth indicator dye, such as resazurin or tetrazolium salts, can be added to the wells to aid in the visualization of microbial viability.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a compound using the broth microdilution method.
References
In-Depth Analysis of 8-Bromo-2H-1-benzopyran-2-one's Mechanism of Action: A Comparative Guide
A comprehensive validation of the precise mechanism of action for 8-Bromo-2H-1-benzopyran-2-one remains an area of ongoing scientific inquiry. While the broader class of coumarins, to which this compound belongs, is known for a wide spectrum of biological activities, specific experimental data detailing the molecular pathways modulated by the 8-bromo derivative is not extensively available in current scientific literature. This guide, therefore, will focus on the known biological activities of structurally related brominated coumarins and compare them with established therapeutic agents, providing a framework for potential validation studies and future research.
The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties. The introduction of a bromine atom at the 8th position of the coumarin ring is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity.
Postulated and Observed Biological Activities of Brominated Coumarins
Based on the activities of similar compounds, the potential mechanisms of action for this compound can be hypothesized in the following areas:
-
Anticancer Activity: Coumarin derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The presence of a halogen, such as bromine, can enhance these effects.
-
Antimicrobial Activity: Brominated coumarins have demonstrated the ability to inhibit the growth of various bacteria and fungi. The proposed mechanism often involves the disruption of the microbial cell membrane integrity.
To provide a comparative perspective, this guide will present available data on a representative brominated coumarin and compare it with a well-established drug in the respective therapeutic area.
Comparative Analysis: Anticancer Potential
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical | Doxorubicin IC50 (µM) |
| 8-Bromocoumarin Derivative | MCF-7 (Breast) | 15 | 0.8 |
| 8-Bromocoumarin Derivative | A549 (Lung) | 25 | 1.2 |
| 8-Bromocoumarin Derivative | HCT116 (Colon) | 18 | 0.5 |
Note: The IC50 values for the "8-Bromocoumarin Derivative" are hypothetical and for illustrative purposes only, due to the lack of specific experimental data for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-Bromocoumarin derivative) and a positive control (e.g., Doxorubicin) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Comparative Analysis: Antimicrobial Potential
Similar to the anticancer activity, specific data for the antimicrobial effects of this compound is limited. Therefore, we will present a hypothetical comparison of a generic "8-Bromocoumarin Derivative" with a standard antibiotic, Ciprofloxacin , using the Kirby-Bauer disk diffusion method.
| Compound | Bacterial Strain | Zone of Inhibition (mm) - Hypothetical | Ciprofloxacin Zone of Inhibition (mm) |
| 8-Bromocoumarin Derivative | Staphylococcus aureus | 14 | 25 |
| 8-Bromocoumarin Derivative | Escherichia coli | 12 | 30 |
| 8-Bromocoumarin Derivative | Pseudomonas aeruginosa | 10 | 22 |
Note: The zone of inhibition values for the "8-Bromocoumarin Derivative" are hypothetical and for illustrative purposes only.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity standard) is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound (e.g., 8-Bromocoumarin derivative) and a positive control antibiotic (e.g., Ciprofloxacin) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Proposed Signaling Pathway for Anticancer Activity of Coumarins
The anticancer effects of many coumarin derivatives are believed to be mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Postulated apoptotic signaling pathway induced by coumarins.
Conclusion and Future Directions
The validation of the precise mechanism of action of this compound requires dedicated experimental investigation. The comparative frameworks and experimental protocols provided in this guide offer a starting point for such studies. Future research should focus on:
-
In vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines and its minimum inhibitory concentration (MIC) against various microbial strains.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound. This could involve assays for apoptosis, cell cycle analysis, and enzymatic inhibition.
-
In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models.
By systematically addressing these research questions, the therapeutic potential and the specific mechanism of action of this compound can be fully elucidated, paving the way for its potential development as a novel therapeutic agent.
Navigating the Bioactive Landscape of Brominated Coumarins: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of 8-Bromo-2H-1-benzopyran-2-one and its derivatives against other coumarin-based compounds and established drugs. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
While specific experimental data for the parent compound, this compound, is limited in publicly available literature, a significant body of research exists for its brominated derivatives. This guide synthesizes these findings to provide a valuable comparative overview of their potential in anticancer, antimicrobial, and anti-inflammatory applications. The strategic placement of a bromine atom on the coumarin scaffold has been shown to modulate the biological activity of these compounds, making them an area of active investigation in medicinal chemistry.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for various brominated coumarin derivatives, offering a clear comparison of their biological activities.
Table 1: Anticancer Activity of Brominated Coumarin Derivatives
| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Reference |
| 6-Bromo-3-((4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one | 6-Bromo-coumarin-triazole hybrid | MCF-7 (Breast Cancer) | 1.2 | [Not Available] |
| 6-Bromo-3-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one | 6-Bromo-coumarin-triazole hybrid | MCF-7 (Breast Cancer) | 1.8 | [Not Available] |
| Doxorubicin (Reference) | Standard Chemotherapeutic | MCF-7 (Breast Cancer) | 0.98 | [Not Available] |
| 3,3'-(7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl)bis(4-formyl-1H-pyrazole-1-carboxamide) | Bis-coumarin pyrazole hybrid | Not Specified | Good activity | [1] |
| 3,3'-(7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl)bis(4-formyl-1H-pyrazole-1-carbothioamide) | Bis-coumarin pyrazole hybrid | Not Specified | Good activity | [1] |
Table 2: Antimicrobial Activity of Brominated Coumarin Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Monobrominated coumarin 5 | Monobrominated coumarin | Staphylococcus aureus | 125 | [2] |
| Monobrominated coumarin 6 | Monobrominated coumarin | Staphylococcus aureus | 125 | [2] |
| Bis-coumarin 7 | Bis-coumarin | Candida albicans | 250 | [2] |
| Bis-coumarin 9 | Bis-coumarin | Candida albicans | 250 | [2] |
| Ciprofloxacin (Reference) | Standard Antibiotic | Staphylococcus aureus | <1 | [1] |
| Fluconazole (Reference) | Standard Antifungal | Candida albicans | <1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental results. Below are protocols for key assays used to evaluate the biological activity of coumarin derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds (brominated coumarin derivatives) are dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for 48 hours.
-
MTT Addition: MTT solution (20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Biological Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Workflow for determining the in vitro anticancer activity of brominated coumarin derivatives using the MTT assay.
Caption: Simplified signaling pathway of inflammation and potential points of inhibition by brominated coumarin derivatives.
References
Comparative Cytotoxicity of Brominated Benzopyran-2-ones and Related Compounds on Normal and Cancer Cell Lines
The benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological properties, including potent anticancer activity.[1] Bromination of the coumarin nucleus is a common strategy to enhance cytotoxic potential.[2][3] This guide provides a comparative overview of the cytotoxic effects of various brominated benzopyran-2-one derivatives against a panel of human cancer cell lines and, where available, normal cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity data for various brominated coumarin and benzopyran derivatives against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Brominated Coumarin Derivatives | |||||
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 | Human Fibrosarcoma | Potent | GI 129471 | Less Potent |
| MDA-MB231 | Human Breast Adenocarcinoma | Potent | |||
| Brominated Quinoline and Quinazolinone Derivatives | |||||
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | 50.0 | |||
| Other Brominated Derivatives | |||||
| Brominated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | Human Liver Cancer | 3.8 ± 0.5 | Cisplatin | Less Cytotoxic |
| A549 | Human Lung Cancer | 3.5 ± 0.6 | Cisplatin | Greater Cytotoxic | |
| SW620 | Colon Cancer | 10.8 ± 0.9 | Doxorubicin | Less Cytotoxic | |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | > 1000 | - | - | |
| Brominated acetophenone derivative (5c) | A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 µg/mL | - | - |
| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 µg/mL | - | - | |
| MCF7 | Breast Adenocarcinoma | < 10 µg/mL | - | - | |
| PC3 | Prostate Adenocarcinoma | < 10 µg/mL | - | - | |
| MCF12F | Normal Breast Epithelial | > 100 µg/mL | - | - |
Experimental Protocols
The cytotoxicity of the presented compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) for a specified incubation period (typically 24-72 hours).[4]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for formazan crystal formation.[4]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Caption: General workflow of an MTT-based in vitro cytotoxicity assay.
Mechanism of Action
Coumarin and benzopyran derivatives exert their anticancer effects through various mechanisms.[1][5] While the precise mechanism for each compound can vary, some common pathways include:
-
Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through caspase-mediated pathways.[5]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest at different phases, such as G2/M or G0/G1.[5][6]
-
Inhibition of Metastasis: Some derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.[6]
-
Tubulin Polymerization Inhibition: Certain third-generation benzopyran compounds have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic delay and apoptosis.[7][8]
-
Induction of Oxidative Stress: Some brominated derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.[9]
Caption: Potential anticancer mechanisms of brominated benzopyran-2-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
assessing the influence of the bromine position on coumarin bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how the position of bromine substitution on the coumarin scaffold influences its biological activity. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant pathways and workflows.
Coumarin, a naturally occurring benzopyrone, and its derivatives are of significant interest in medicinal chemistry due to their broad pharmacological activities.[1] The introduction of a bromine atom to the coumarin structure is a common strategy to enhance its therapeutic properties.[2] Bromination can increase lipophilicity, potentially improving cell membrane permeability, and its electron-withdrawing nature can alter the molecule's electronic properties, thereby influencing its interaction with biological targets.[2] This guide synthesizes data on the anticancer, antimicrobial, and antioxidant activities of various brominated coumarins, highlighting the critical role of the bromine's position.
Comparative Bioactivity Data
The biological activity of brominated coumarins is significantly dependent on the position of the bromine atom on the coumarin nucleus. The following tables summarize quantitative data from several studies, allowing for a direct comparison of the efficacy of different positional isomers.
Anticancer Activity
The position of bromine substitution has been shown to be a critical factor in the cytotoxic activity of coumarins against various cancer cell lines.
| Compound/Derivative | Bromine Position(s) | Cell Line | IC50 (µM) | Reference |
| 6-bromo-3-((2-(2-thioxo-imidazolidin-1-yl)imino)ethyl)-2H-chromen-2-one | 6 | MCF-7 (Breast) | 0.0136 | [2] |
| 6,8-dibromocoumarin hybrid | 6 and 8 | DU145 (Prostate) | 44.0 | [2] |
| Coumarin-indole hybrid | 7 | MCF-7 (Breast) | Not specified, but showed excellent dose-dependent activity | [2] |
From the available data, substitution at the C6 position appears to be particularly promising for enhancing anticancer activity, as demonstrated by the potent activity of the 6-bromo-coumarin derivative against the MCF-7 breast cancer cell line.[2] Structure-activity relationship (SAR) studies have suggested that substitution at the C6 position of the coumarin nucleus provides the best anticancer activity, followed by substitution at the C8 position.[3]
Antimicrobial Activity
Brominated coumarins have demonstrated notable activity against various bacterial and fungal strains. The position of the bromine atom, as well as the presence of other substituents, influences the antimicrobial spectrum and potency.
| Compound/Derivative | Bromine Position | Microorganism | Activity/MIC | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one | 3 (on acetyl group) | Bacillus cereus, Micrococcus luteus, Staphylococcus aureus | Moderate bacterial inhibition | [4] |
| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | 3 (on acetyl group) | General bacterial growth inhibition (except K. pneumoniae and B. stearothermophilus) | MIC of 0.75 mg/ml against M. luteus and 1.5 mg/ml against S. aureus | [4] |
| 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin | 3 and 8 | Not specified | Synthesized for biological activity screening | [5] |
| 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin | 3 and 6 | Not specified | Synthesized for biological activity screening | [5] |
The data suggests that bromoacetyl derivatives at the 3-position are effective antibacterial agents.[4] The presence of additional functional groups, such as a nitro group, in conjunction with bromine, is a strategy employed to explore and potentially enhance antimicrobial efficacy.[5]
Antioxidant Activity
The antioxidant potential of coumarins can also be modulated by the position of bromine substitution.
| Compound/Derivative | Bromine Position | Assay | Antioxidant Activity (%) | Reference |
| 3-acetyl-6-bromo-2H-chromen-2-one | 6 | DPPH free radical scavenging | 56 | [4] |
| 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one | 6 | DPPH free radical scavenging | 61 | [4] |
In the examined compounds, bromine at the C6 position contributed to potent antioxidant activity as evaluated by the DPPH free radical method.[4] It has been noted that fluorine substitution on coumarin derivatives can produce better antioxidant activity than chloro or bromo-substitution.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the bioactivity of brominated coumarins.
Synthesis of Brominated Coumarins
A common method for the synthesis of brominated coumarins involves the Pechmann condensation for the formation of the coumarin core, followed by bromination.
Example: Synthesis of 3,7-substituted coumarin [7]
-
Pechmann Condensation: Reaction of a dihydroxybenzaldehyde with an appropriate active methylene compound to form the coumarin ring system.
-
Esterification: Reaction of the resulting coumarin with a compound like 2-bromoethylbenzene.
-
Bromination: Subsequent bromination of the coumarin derivative using N-bromosuccinimide (NBS) to introduce a bromine atom at a specific position.
-
Further Modification: The brominated coumarin can then undergo further reactions, such as with propargylamine, to create more complex derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells (e.g., MCF-7, DU145) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the brominated coumarin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The brominated coumarin compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Sample Preparation: Solutions of the brominated coumarin derivatives are prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Visualizing the Process and Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for assessing bromocoumarin bioactivity.
Coumarins are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[8][9] The PI3K/Akt/mTOR pathway is a crucial signaling pathway involved in cell survival, proliferation, and metabolism, and its abnormal activation is often linked to cancer.[9][10]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by bromocoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Coumarin Derivatives with Expected Biological Activity | MDPI [mdpi.com]
- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 8-Bromo-2H-1-benzopyran-2-one
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 8-Bromo-2H-1-benzopyran-2-one in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 33491-30-4
-
Molecular Formula: C₉H₅BrO₂
-
Molecular Weight: 225.04 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with the skin and may cause an allergic skin reaction. Strict adherence to PPE guidelines is mandatory to prevent exposure.
| Exposure Route | Required Personal Protective Equipment (PPE) | Specifications and Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Protective clothing | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from contamination. | |
| Ocular (Eye) Contact | Safety glasses with side shields or goggles | Use eye protection approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to shield against dust particles and splashes. |
| Inhalation | Respiratory Protection | A NIOSH-approved respirator with a P3 filter is required when dust is generated. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound during routine laboratory procedures.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware, solvents) inside the fume hood before commencing work.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
3. Weighing and Solution Preparation (perform all steps within a chemical fume hood):
-
Carefully open the container to avoid generating airborne dust.
-
Use a dedicated, clean spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.
-
Immediately and securely close the primary container after dispensing.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Wash hands and face thoroughly with soap and water after completing the work and before leaving the laboratory.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action Required |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell. If skin irritation or rash occurs, seek medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. |
| Spill | Evacuate the area. Avoid generating dust. Wear appropriate PPE, including respiratory protection. Cover drains to prevent entry into the sewer system. Collect the spilled material using a method that does not generate dust (e.g., gently sweep, use a HEPA-filtered vacuum). Place the collected material into a sealed, labeled container for hazardous waste disposal. |
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed, original container in a dry and well-ventilated place.
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
Disposal:
-
All waste containing this compound is considered hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable national and local regulations at an approved waste disposal plant.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
